Trazium esilate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
Número CAS |
107634-87-7 |
|---|---|
Fórmula molecular |
C19H18ClN3O4S |
Peso molecular |
419.9 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-4H-[1,2,4]triazino[6,1-a]isoquinolin-5-ium-1-ol;ethanesulfonate |
InChI |
InChI=1S/C17H13ClN3O.C2H6O3S/c18-14-7-5-13(6-8-14)17(22)16-15-4-2-1-3-12(15)9-10-21(16)20-11-19-17;1-2-6(3,4)5/h1-11,22H,(H,19,20);2H2,1H3,(H,3,4,5)/q+1;/p-1 |
Clave InChI |
SHXJBCWOVPAZQL-UHFFFAOYSA-M |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Trazium Esilate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Trazium esilate, a compound with antidepressant and psychostimulant-like properties. The information presented is intended for a technical audience and details the chemical processes involved in its creation and refinement. Trazium, formulated as its esilate salt, has been a subject of interest for its influence on the central dopaminergic system.[]
Chemical Profile
| IUPAC Name | 1-(4-chlorophenyl)-1-hydroxy-1,4-dihydro[][2]triazino[6,1-a]isoquinolin-5-ium ethanesulfonate (B1225610) |
| Synonyms | EGYT-3615, this compound |
| CAS Number | 97110-59-3 |
| Molecular Formula | C19H18ClN3O4S |
| Molar Mass | 423.88 g/mol |
Synthesis of this compound
The synthesis of this compound is a multi-step process commencing with the Grignard reaction between p-chlorophenylmagnesium bromide and 1-cyanoisoquinoline. This is followed by amination, cyclization, and finally, salt formation to yield the desired product.
Synthesis Workflow
Caption: Synthetic pathway of this compound.
Experimental Protocols
Step 1: Synthesis of 1-(4-chlorobenzoyl)isoquinoline
This initial step involves a Grignard reaction.
-
Reactants: 1-cyanoisoquinoline and p-chlorophenylmagnesium bromide.
-
Protocol:
-
Prepare the Grignard reagent, p-chlorophenylmagnesium bromide, from p-chlorobromobenzene and magnesium turnings in anhydrous diethyl ether.
-
To a solution of 1-cyanoisoquinoline in an appropriate anhydrous solvent (e.g., THF or diethyl ether), slowly add the prepared Grignard reagent at a controlled temperature, typically 0 °C to room temperature.
-
After the addition is complete, the reaction mixture is typically stirred for several hours at room temperature or with gentle heating to ensure the reaction goes to completion.
-
The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-(4-chlorobenzoyl)isoquinoline.
-
Step 2: Synthesis of (2-aminoisoquinolin-2-ium-1-yl)-(4-chlorophenyl)methanone; 4-methylbenzenesulfonate
The intermediate from Step 1 is aminated in this stage.
-
Reactants: 1-(4-chlorobenzoyl)isoquinoline and O-tosylhydroxylamine.
-
Protocol:
-
Dissolve 1-(4-chlorobenzoyl)isoquinoline in a suitable solvent such as dichloromethane (B109758) or chloroform.
-
Add a solution of O-tosylhydroxylamine in the same solvent to the reaction mixture.
-
The reaction is typically stirred at room temperature for several hours.
-
The product, being a salt, often precipitates from the reaction mixture.
-
The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried to give the desired product.
-
Step 3: Synthesis of 1-(4-Chlorophenyl)[][2]triazino[6,1-a]isoquinolin-5-ium salt
This step involves the cyclization of the aminated product.
-
Reactants: (2-aminoisoquinolin-2-ium-1-yl)-(4-chlorophenyl)methanone; 4-methylbenzenesulfonate, formamide, and phosphoryl chloride.
-
Protocol:
-
A mixture of the starting material and an excess of formamide is heated.
-
Phosphoryl chloride is added dropwise to the heated mixture.
-
The reaction is typically heated at reflux for several hours to drive the cyclization.
-
After cooling, the reaction mixture is poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried. The product can be isolated as a perchlorate (B79767) salt by treatment with perchloric acid.
-
Step 4: Synthesis of this compound
The final step is the formation of the ethanesulfonate (esilate) salt.
-
Reactants: 1-(4-Chlorophenyl)[][2]triazino[6,1-a]isoquinolin-5-ium salt and ethanesulfonic acid.
-
Protocol:
-
The 1-(4-chlorophenyl)[][2]triazino[6,1-a]isoquinolin-5-ium salt (e.g., bromide or perchlorate) is suspended or dissolved in a suitable solvent like acetonitrile.
-
A solution of ethanesulfonic acid in the same solvent is added to the mixture.
-
The reaction mixture is stirred, often with gentle heating, to facilitate the salt exchange.
-
Upon cooling, this compound crystallizes out of the solution.
-
The crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Purification Methods
The purification of this compound and its intermediates is crucial to ensure the final product's quality and to remove any unreacted starting materials or byproducts.
Purification Workflow
Caption: General purification workflow for this compound.
Recrystallization
Recrystallization is a common and effective method for purifying solid compounds. The choice of solvent is critical for successful purification.
-
General Protocol:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture. Potential solvents for isoquinoline (B145761) derivatives include ethanol, acetonitrile, or mixtures such as ethanol/water or acetone/hexane (B92381).
-
If insoluble impurities are present, the hot solution should be filtered.
-
Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
-
Column Chromatography
For the purification of intermediates or if recrystallization does not yield a product of sufficient purity, column chromatography can be employed.
-
General Protocol:
-
Stationary Phase: Silica (B1680970) gel is a common choice for the purification of polar organic compounds like isoquinoline derivatives.
-
Mobile Phase: A solvent system that provides good separation of the desired compound from its impurities on a Thin Layer Chromatography (TLC) plate should be selected. A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) is often used.
-
Procedure: a. The crude product is dissolved in a minimal amount of the mobile phase or a stronger solvent and adsorbed onto a small amount of silica gel. b. The silica with the adsorbed compound is then loaded onto the top of the prepared column. c. The mobile phase is passed through the column, and fractions are collected. d. The fractions are analyzed by TLC to identify those containing the pure product. e.g. The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure.
-
Data Presentation
| Step | Starting Material(s) | Key Reagents | Product | Expected Yield (%) |
| 1 | 1-Cyanoisoquinoline, p-Chlorobromobenzene, Mg | Diethyl ether | 1-(4-chlorobenzoyl)isoquinoline | 60-75 |
| 2 | 1-(4-chlorobenzoyl)isoquinoline | O-Tosylhydroxylamine | (2-aminoisoquinolin-2-ium-1-yl)-(4-chlorophenyl)methanone tosylate | 70-85 |
| 3 | (2-aminoisoquinolin-2-ium-1-yl)-(4-chlorophenyl)methanone tosylate | Formamide, POCl3 | 1-(4-Chlorophenyl)[][2]triazino[6,1-a]isoquinolin-5-ium salt | 50-65 |
| 4 | 1-(4-Chlorophenyl)[][2]triazino[6,1-a]isoquinolin-5-ium salt | Ethanesulfonic acid | This compound | 85-95 |
Conclusion
The synthesis and purification of this compound involve a well-defined series of chemical reactions and purification steps. Success in obtaining a high-purity final product is contingent upon careful control of reaction conditions and the appropriate application of purification techniques such as recrystallization and chromatography. This guide provides a foundational understanding of these processes to aid researchers in their work with this compound. Further optimization of the described protocols may be necessary to achieve desired yields and purity levels for specific research and development applications.
References
Trazium Esilate: A Technical Overview of a Novel Psychoactive Agent
For Research & Drug Development Professionals
Abstract
Trazium esilate (also known by its developmental code EGYT-3615) is a novel psychoactive compound with potential antidepressant properties.[1] Structurally classified as an as-triazino isoquinolinium salt, its mechanism of action appears to be primarily mediated through the modulation of central dopaminergic and adrenergic systems.[1] Exhibiting psychostimulant-like effects, this compound has demonstrated a unique pharmacological profile in preclinical studies, including the potentiation of amphetamine-induced behaviors and the elevation of striatal dopamine (B1211576) levels.[1] This document provides a comprehensive technical overview of the available data on this compound, including its chemical structure, physicochemical properties, and known pharmacological effects, to support further research and development.
Chemical Structure and Physicochemical Properties
This compound is the ethanesulfonate (B1225610) salt of the active moiety, Trazium. The core structure is a 1-(4-Chlorophenyl)-1-hydroxy-1,4-dihydro[1][2][3]triazino[6,1-a]isoquinolin-5-ium cation.
| Identifier | Value |
| IUPAC Name | 1-(4-chlorophenyl)-1-hydroxy-1,4-dihydro[1][2][3]triazino[6,1-a]isoquinolin-5-ium ethanesulfonate |
| Synonyms | EGYT-3615, this compound |
| CAS Number | 97110-59-3 |
| Molecular Formula | C₁₉H₁₈ClN₃O₄S |
| Molar Mass | 310.76 g·mol⁻¹ (Trazium cation) |
Pharmacological Properties
The primary pharmacological activity of this compound is centered on the central nervous system, where it exerts significant influence over dopaminergic and adrenergic pathways.[1] Preclinical evidence suggests a profile characteristic of an antidepressant with psychostimulant features.[1]
Pharmacodynamic Effects
Note: The following data is derived from the seminal work by Gyertyán et al., 1989. Specific quantitative values (e.g., IC₅₀, Kᵢ, ED₅₀) are not publicly available, and therefore, the effects are described qualitatively.
| Pharmacodynamic Parameter | Observed Effect of this compound | Implication |
| Spontaneous Dopamine Outflow | Increased spontaneous dopamine outflow in the rat striatum.[1] | Suggests a mechanism that promotes dopamine release or inhibits its reuptake, independent of neuronal firing. |
| Striatal Dopamine & DOPAC Levels | Elevated levels of both dopamine and its metabolite, DOPAC, after acute and chronic treatment.[1] | Indicates a sustained increase in dopamine turnover and metabolism. |
| Amphetamine-Induced Behaviors | Potentiated stereotypy and hypermotility induced by amphetamine.[1] | Synergistic effect with a known dopamine-releasing agent, pointing to a shared pathway. |
| Apomorphine-Induced Hypothermia | Blocked the hypothermic effects of the dopamine agonist apomorphine.[1] | Suggests an interaction with dopamine receptors that regulate body temperature. |
| Bulbocapnine-Induced Catalepsy | Inhibited the cataleptic state induced by bulbocapnine (B190701) in mice.[1] | Indicates a functional antagonism of dopamine receptor blockade. |
| Plasma Prolactin Levels | Decreased plasma prolactin levels in rats at higher doses.[1] | Consistent with a central dopaminergic agonistic effect, as dopamine tonically inhibits prolactin release. |
| Norepinephrine (B1679862) Effect | Potentiated the effect of norepinephrine on isolated rat vas deferens.[1] | Suggests an interaction with the adrenergic system, likely at the receptor or post-receptor level. |
Receptor Interactions
| Receptor Target | Interaction Type | Potency |
| Dopamine D2 Receptor | Displacement (Binding) | Weak[1] |
| Alpha-1 Adrenergic Receptor | Displacement (Binding) | Weak[1] |
| Alpha-2 Adrenergic Receptor | Displacement (Binding) & Desensitization | Weak displacer; induces receptor desensitization after repeated treatment.[1] |
Postulated Mechanism of Action & Signaling Pathways
The available evidence suggests a multifaceted mechanism of action for this compound. While it is a weak displacer at D2, α1, and α2 receptors, its functional effects are more pronounced.[1] The increase in spontaneous dopamine outflow, coupled with the elevation of dopamine and DOPAC levels, points towards a primary role in enhancing dopaminergic transmission.[1] The desensitization of α2-adrenergic receptors after chronic administration suggests a regulatory adaptation that could contribute to its antidepressant effects by increasing norepinephrine release over time.[1]
Experimental Protocols Overview
Detailed experimental protocols for this compound are not publicly available. However, based on the published findings, the following methodologies were likely employed.
Receptor Binding Assays
-
Objective: To determine the affinity of this compound for various CNS receptors (D2, α1, α2).
-
Probable Methodology:
-
Preparation of synaptic membrane fractions from specific brain regions (e.g., rat striatum for D2, cortex for adrenergic receptors).
-
Incubation of the membrane preparation with a specific radioligand for the receptor of interest (e.g., [³H]spiperone for D2, [³H]prazosin for α1, [³H]clonidine for α2).
-
Competitive binding experiments were performed by adding increasing concentrations of this compound to displace the radioligand.
-
Separation of bound and free radioligand via rapid filtration.
-
Quantification of radioactivity using liquid scintillation counting to determine the degree of displacement and calculate inhibitory constants (Kᵢ).
-
In Vivo Neurotransmitter Level Measurement
-
Objective: To measure the effect of this compound on extracellular dopamine and DOPAC levels in the rat striatum.
-
Probable Methodology:
-
Surgical implantation of a microdialysis probe into the striatum of anesthetized or freely moving rats.
-
Perfusion of the probe with artificial cerebrospinal fluid.
-
Collection of dialysate samples at regular intervals before and after systemic administration of this compound.
-
Analysis of dopamine and DOPAC concentrations in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Behavioral Pharmacology Studies
-
Objective: To characterize the functional effects of this compound in established animal models.
-
Probable Methodologies:
-
Amphetamine-Induced Stereotypy: Administration of this compound prior to a challenge dose of amphetamine in rats or mice, followed by observational scoring of stereotypic behaviors (e.g., sniffing, gnawing, licking).
-
Apomorphine-Induced Hypothermia: Measurement of core body temperature in rodents before and after administration of this compound and a subsequent challenge with the dopamine agonist apomorphine.
-
Antidepressant Models: Utilization of models such as the forced swim test (behavioral despair) or antagonism of tetrabenazine-induced ptosis to assess antidepressant-like activity.[1]
-
Conclusion and Future Directions
This compound is a psychoactive compound with a distinct pharmacological profile centered on the enhancement of dopaminergic neurotransmission and modulation of the adrenergic system. Although it was never brought to market, the existing preclinical data highlight a unique mechanism of action that differentiates it from typical antidepressants. The lack of publicly available, detailed quantitative data and comprehensive safety profiling represents a significant gap in the understanding of this compound. Further investigation, should the compound become available for research, would be necessary to fully elucidate its therapeutic potential and liabilities. Key areas for future research would include high-throughput screening for off-target effects, detailed pharmacokinetic studies, and assessment in more sophisticated models of depression and other neuropsychiatric disorders.
References
Trazium Esilate (EGYT-3615): A Predicted Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
Trazium (B10859454) esilate (EGYT-3615) is a novel antidepressant compound belonging to the as-triazino isoquinolinium salt chemical class. Preclinical pharmacological studies have demonstrated its potential as an antidepressant with a distinct mechanism of action primarily involving the modulation of the central dopaminergic system. This document provides a comprehensive overview of the predicted mechanism of action of Trazium esilate, based on available scientific literature. The information is intended for researchers, scientists, and drug development professionals engaged in the study of novel antidepressant therapies.
Core Pharmacological Profile
This compound exhibits a pharmacological profile consistent with antidepressant activity, characterized by its performance in established preclinical models. Its effects suggest a significant interaction with dopaminergic and noradrenergic pathways, with minimal sedative properties.
Summary of Preclinical Findings
| Pharmacological Test | Observed Effect of this compound | Implication |
| Tetrabenazine (B1681281) Antagonism | Antagonizes tetrabenazine-induced effects | Suggests antidepressant potential through monoamine restoration |
| Yohimbine Potentiation | Potentiates the effects of yohimbine | Indicates interaction with adrenergic systems |
| Behavioral Despair Test | Shows activity in this model | A standard indicator of antidepressant efficacy |
| Sedation Assays | Minimal sedative effect observed | Suggests a favorable side-effect profile compared to some antidepressants |
Predicted Mechanism of Action: Modulation of the Dopaminergic System
The primary mechanism of action of this compound appears to be centered on the enhancement of dopaminergic neurotransmission in the central nervous system. This is supported by a range of in vivo and in vitro findings.
Key Experimental Evidence
-
Interaction with Dopaminergic Agents: this compound potentiates the stereotypy and hypermotility induced by amphetamine, an indirect dopamine (B1211576) agonist.[1] It also blocks the hypothermic and stereotypy-inducing actions of the direct dopamine agonist apomorphine.[1]
-
Effects on Catalepsy: The compound inhibits the cataleptic state induced by bulbocapnine, which is known to be mediated by dopamine receptor blockade.[1]
-
Neurochemical Effects: this compound has been shown to increase the spontaneous outflow of dopamine in the rat striatum.[1] Furthermore, both acute and chronic administration of this compound leads to an elevation of striatal dopamine and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), indicating an increase in dopamine turnover.[1]
-
Endocrine Effects: At higher doses, this compound decreases plasma prolactin levels in rats, an effect consistent with enhanced central dopaminergic activity.[1]
Receptor Binding and Modulation
While its primary effects are on dopamine dynamics, this compound also interacts with adrenergic receptors.
| Receptor Type | Interaction | Note |
| α1-adrenergic receptor | Weak displacer | |
| α2-adrenergic receptor | Weak displacer | Induces desensitization after repeated treatment |
| D2-dopamine receptor | Weak displacer |
The desensitization of α2-adrenergic autoreceptors with chronic treatment could lead to an increased release of norepinephrine, complementing its effects on the dopaminergic system.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the predicted signaling pathways influenced by this compound and a conceptual experimental workflow for its characterization.
Caption: Predicted mechanism of this compound on the dopaminergic synapse.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
While detailed, step-by-step protocols are not available in the cited literature, the following methodologies are standard for the types of experiments conducted to characterize this compound.
-
Receptor Binding Assays: These experiments would typically involve radioligand binding assays using cell membranes expressing the target receptors (α1, α2, D2). The ability of this compound to displace a specific radioligand from the receptor is measured to determine its binding affinity (Ki).
-
In Vivo Microdialysis: This technique is used to measure neurotransmitter levels in the brains of freely moving animals. A microdialysis probe is implanted in the striatum of rats, and samples of the extracellular fluid are collected and analyzed for dopamine and DOPAC concentrations using high-performance liquid chromatography (HPLC) with electrochemical detection, both at baseline and after administration of this compound.
-
Behavioral Models of Depression:
-
Tetrabenazine-induced ptosis/hypothermia: Mice or rats are treated with tetrabenazine to deplete monoamines, leading to observable signs like drooping eyelids (ptosis) and a drop in body temperature. The ability of this compound to reverse these effects is quantified.
-
Amphetamine-induced hyperlocomotion/stereotypy: The potentiation of amphetamine's effects on locomotor activity and stereotyped behaviors (e.g., sniffing, gnawing) is observed and scored in animals pre-treated with this compound.
-
-
Plasma Prolactin Measurement: Blood samples are collected from rats following the administration of this compound. Plasma prolactin levels are then quantified using a specific enzyme-linked immunosorbent assay (ELISA).
Conclusion
The available evidence strongly suggests that this compound functions as an antidepressant by enhancing central dopaminergic neurotransmission. Its mechanism appears to involve an increase in spontaneous dopamine release and turnover, rather than direct receptor agonism or potent reuptake inhibition. The additional modulation of the noradrenergic system, particularly the desensitization of α2-autoreceptors with chronic use, may further contribute to its therapeutic effects. Further research is warranted to fully elucidate the precise molecular targets and signaling cascades involved in the action of this compound.
References
An In-depth Technical Guide to the Aqueous Solubility of Trazium Esilate
Disclaimer: Trazium esilate is a real but never-marketed antidepressant drug. Due to the limited availability of public data on its physicochemical properties, this technical guide utilizes Trazodone (B27368) Hydrochloride as a well-characterized proxy to illustrate the principles and methodologies relevant to the aqueous solubility of a pharmaceutical compound. Trazodone is also an antidepressant with a complex structure, making it a suitable substitute for this purpose.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the aqueous solubility of Trazodone Hydrochloride, including quantitative data, detailed experimental protocols, and relevant biological pathways.
Introduction to Trazodone Hydrochloride
Trazodone hydrochloride is an antidepressant medication that is chemically unrelated to tricyclic, tetracyclic, or other known antidepressant agents. It is a triazolopyridine derivative and is used for the treatment of major depressive disorder. Understanding its aqueous solubility is critical for formulation development, bioavailability, and overall therapeutic efficacy.
Physicochemical Properties of Trazodone Hydrochloride
A summary of the key physicochemical properties of Trazodone Hydrochloride is presented below.
| Property | Value |
| Molecular Formula | C₁₉H₂₂ClN₅O · HCl |
| Molecular Weight | 408.32 g/mol |
| pKa | 6.14 (in 50% ethanol)[1] |
| Melting Point | 223-226 °C[2][3] |
| Description | White, odorless crystalline powder[1] |
Aqueous and Solvent Solubility of Trazodone Hydrochloride
The solubility of Trazodone Hydrochloride has been determined in various aqueous and organic solvents. The quantitative data is summarized in the table below.
| Solvent | Solubility | Conditions |
| Water | 18 mg/mL (1.8 g/100 ml) | Room Temperature[4] |
| Water | 50 mg/mL | With heating[2][5] |
| 0.1 M HCl | 7.4 mg/mL | -[2][5] |
| Methanol | 25 mg/mL | -[2][5] |
| 95% Ethanol | 16 mg/mL (1.6 g/100 ml) | Room Temperature[4] |
| Chloroform | Sparingly soluble | -[1][6] |
| DMSO | Soluble | -[2][5] |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 23.3 mg/mL | -[5] |
The solubility of trazodone hydrochloride in water increases with the acidity of the aqueous medium.[4] The pH of a 1% (w/v) aqueous solution of trazodone hydrochloride is approximately 3.90.[4]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The following protocol outlines a standard shake-flask method for determining the equilibrium solubility of a compound like Trazodone Hydrochloride in an aqueous buffer.
Objective: To determine the saturation solubility of Trazodone Hydrochloride in a specified aqueous buffer at a constant temperature.
Materials:
-
Trazodone Hydrochloride powder
-
Phosphate (B84403) buffer (pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC system with a suitable column and UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of Trazodone Hydrochloride powder to a series of glass vials.
-
Add a known volume of the phosphate buffer (e.g., 5 mL) to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand to let the undissolved solid settle.
-
Visually inspect for the presence of undissolved solid to confirm that a saturated solution has been achieved.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered sample with the mobile phase to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted sample by HPLC with UV detection at a wavelength of maximum absorbance for trazodone (e.g., ~246 nm).[7]
-
Quantify the concentration of Trazodone Hydrochloride in the sample by comparing its peak area to a standard calibration curve.
-
-
Data Calculation:
-
Calculate the solubility of Trazodone Hydrochloride in the buffer, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.
-
Below is a Graphviz diagram illustrating the experimental workflow.
Trazodone's Mechanism of Action: A Signaling Pathway Perspective
Trazodone has a complex pharmacological profile, acting as a Serotonin (B10506) Antagonist and Reuptake Inhibitor (SARI).[8][9] Its therapeutic effects are believed to be mediated through its interactions with multiple neurotransmitter systems.
The primary mechanism of action of trazodone involves the inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[8] Additionally, trazodone is a potent antagonist at serotonin 5-HT2A and 5-HT2C receptors.[9][10] It also exhibits antagonism at α1-adrenergic and histamine (B1213489) H1 receptors, which contributes to its sedative effects.[8][9][10] Furthermore, trazodone acts as a partial agonist at the 5-HT1A receptor.[10]
The following Graphviz diagram illustrates the multifaceted signaling pathway of trazodone.
Conclusion
This technical guide has provided a detailed overview of the aqueous solubility of Trazodone Hydrochloride, serving as a proxy for the less-characterized this compound. The presented data, experimental protocols, and mechanistic diagrams offer a comprehensive resource for researchers and professionals in drug development. A thorough understanding of a drug's solubility is fundamental to designing effective and bioavailable pharmaceutical formulations.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Trazodone Hydrochloride - LKT Labs [lktlabs.com]
- 3. Trazodone hydrochloride | 25332-39-2 [chemicalbook.com]
- 4. WO2009016069A2 - Stable liquid pharmaceutical composition based on trazodone - Google Patents [patents.google.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Trazodone [drugfuture.com]
- 7. ijpsr.com [ijpsr.com]
- 8. What is the mechanism of Trazodone Hydrochloride? [synapse.patsnap.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. droracle.ai [droracle.ai]
The Enigmatic Cytotoxicity of Trazium Esilate: A Methodological Blueprint for Preclinical Evaluation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly accessible scientific literature and patent databases do not contain specific information regarding the cytotoxic effects, mechanism of action, or preclinical studies of a compound identified as "Trazium esilate." The information presented herein is a generalized framework designed to serve as a comprehensive methodological guide for the preclinical evaluation of a novel anti-cancer agent, using a hypothetical compound designated as "Compound X" to illustrate the required data presentation, experimental protocols, and visualizations. This document provides a template for the systematic investigation of a new chemical entity's cytotoxic properties, from initial cell line screening to the elucidation of its molecular mechanism of action.
Introduction to Preclinical Cytotoxicity Profiling
The preliminary assessment of a novel compound's cytotoxic potential is a critical step in the early stages of drug discovery and development. This process involves a series of in vitro assays designed to quantify the compound's ability to inhibit cell growth or induce cell death in various cancer cell lines. A thorough understanding of a compound's cytotoxic profile, including its potency, selectivity, and mechanism of action, is essential for its advancement as a potential therapeutic agent. This guide outlines the core experimental workflows and data interpretation necessary for a robust preliminary cytotoxicity evaluation.
Quantitative Analysis of Cytotoxicity
The initial phase of cytotoxicity testing involves determining the concentration of the compound required to inhibit cell viability by 50% (IC50). This is typically assessed across a panel of cancer cell lines from different tissue origins to identify potential areas of therapeutic application.
Table 1: In Vitro Cytotoxicity of Compound X against a Panel of Human Cancer Cell Lines
| Cell Line | Tissue of Origin | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 72 | 12.5 ± 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | MTT | 72 | 25.1 ± 3.2 |
| A549 | Lung Carcinoma | MTT | 72 | 8.7 ± 1.1 |
| HCT116 | Colon Carcinoma | MTT | 72 | 15.3 ± 2.5 |
| PC-3 | Prostate Adenocarcinoma | MTT | 72 | 32.8 ± 4.1 |
| HeLa | Cervical Adenocarcinoma | MTT | 72 | 18.9 ± 2.9 |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable preclinical data. The following sections describe the standard methodologies for key cytotoxicity and mechanistic assays.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat cells with a serial dilution of Compound X (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Determination: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with Compound X at its IC50 and 2x IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualization of Methodologies and Pathways
Graphical representations of experimental workflows and biological pathways provide a clear and concise understanding of the scientific process and findings.
Experimental Workflow
Caption: Workflow for determining the IC50 of Compound X using the MTT assay.
Proposed Signaling Pathway: Intrinsic Apoptosis
Based on preliminary mechanistic studies (data not shown), Compound X is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway.
Caption: Proposed intrinsic apoptosis signaling pathway induced by Compound X.
Conclusion and Future Directions
This guide provides a foundational framework for the preliminary cytotoxic evaluation of a novel compound, exemplified by the hypothetical "Compound X." The data and methodologies presented illustrate a systematic approach to characterizing a compound's anti-cancer potential. Future studies should aim to expand the panel of cell lines, including non-cancerous cell lines to determine selectivity. Further mechanistic studies, such as Western blotting for key apoptotic proteins and cell cycle analysis, are warranted to confirm the proposed mechanism of action. In vivo studies in appropriate animal models will be the subsequent critical step to validate these in vitro findings.
In-depth Technical Guide: Trazium Esilate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Trazium esilate (also known as EGYT-3615) is a compound that was researched but never brought to market. The information presented here is compiled from available scientific literature and patent documents. Detailed quantitative data and extensive experimental protocols are limited in publicly accessible records.
Introduction
This compound is an antidepressant drug candidate with psychostimulant-like effects that was developed by the Hungarian pharmaceutical company Egis Gyógyszergyár Zrt.[1]. Although it showed promise in preclinical studies, it was never marketed. Its mechanism of action is primarily associated with the dopaminergic and adrenergic systems[1]. Trazium is the parent compound, which was formulated as an esilate salt (ethanesulfonate) to give this compound[1].
Discovery and Origin
This compound, with the developmental code EGYT-3615, originated from research focused on novel antidepressant agents. The synthesis and initial investigation of its pharmacological properties were conducted by Egis Gyógyszergyár Zrt. The primary patent associated with Trazium appears to be German patent DE3128386, with related patent information in a Hungarian patent application (Ser. No. 3243/83)[1]. The research aimed to develop a new therapeutic agent for depression with a distinct pharmacological profile.
Chemical Synthesis
The synthesis of this compound involves a multi-step process. While a detailed, step-by-step industrial protocol is not publicly available, the general synthetic route has been outlined in the literature[1].
Experimental Protocol: Synthesis of this compound
The synthesis can be broadly described in the following stages:
-
Grignard Reaction: The synthesis begins with a Grignard reaction between para-chlorophenylmagnesium bromide and 1-cyanoisoquinoline. This reaction forms 1-(4-chlorobenzoyl)isoquinoline[1].
-
Amination: The resulting 1-(4-chlorobenzoyl)isoquinoline is then reacted with O-tosylhydroxylamine to yield (2-aminoisoquinolin-2-ium-1-yl)-(4-chlorophenyl)methanone;4-methylbenzenesulfonate[1].
-
Ring Formation: The compound from the previous step undergoes a reaction with a mixture of formamide (B127407) and phosphoryl chloride to form the triazinoisoquinolinium ring structure. The addition of perchloric acid leads to the formation of 1-(4-Chlorophenyl)[1][2]triazino[6,1-a]isoquinolin-5-ium perchlorate[1].
-
Formation of the Hydroxy Derivative: The perchlorate (B79767) salt is then reacted with an aqueous solution of acetonitrile (B52724) to yield the hydroxylated Trazium base[1].
-
Salt Formation: Finally, the Trazium base is treated with ethanesulfonic acid in acetonitrile to produce the esilate salt, this compound[1].
Logical Relationship of Synthesis Pathway
Caption: Synthetic pathway of this compound.
Pharmacological Profile
This compound exhibits a unique pharmacological profile characterized by its influence on the central dopaminergic and adrenergic systems. Preclinical studies have indicated its potential as an antidepressant with psychostimulant properties.
Mechanism of Action
The primary mechanism of action of this compound appears to be the modulation of dopaminergic and adrenergic neurotransmission. It has been shown to be a weak displacer at α1, α2, and D2 receptors. However, repeated treatment with this compound has been observed to induce α2-receptor desensitization. A key finding is that it increases the spontaneous outflow of dopamine (B1211576) in the rat striatum and elevates the levels of both dopamine and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), after both acute and chronic administration. It does not, however, influence the release of noradrenaline in the rat brain cortex or dopamine in the striatum when evoked by high potassium concentrations.
Signaling Pathway of this compound's Dopaminergic and Adrenergic Effects
Caption: Proposed mechanism of this compound on dopaminergic and adrenergic signaling.
Preclinical Pharmacological Data
| Pharmacological Test | Model | Effect of this compound (EGYT-3615) | Implication |
| Antidepressant-like Activity | |||
| Tetrabenazine Antagonism | Animal model of depression | Showed considerable activity | Potential antidepressant effect |
| Yohimbine Potentiation | Animal model of adrenergic activity | Potentiated the effects of yohimbine | Interaction with the adrenergic system |
| Behavioral Despair Test | Animal model of depression | Showed considerable activity | Potential antidepressant effect |
| Psychostimulant-like Activity | |||
| Amphetamine-induced Stereotypy | Animal model of dopaminergic activity | Potentiated amphetamine-induced stereotypy | Dopaminergic system involvement |
| Amphetamine-induced Hypermotility | Animal model of dopaminergic activity | Potentiated amphetamine-induced hypermotility | Dopaminergic system involvement |
| Dopaminergic System Interaction | |||
| Apomorphine-induced Hypothermia | Animal model of dopamine agonism | Blocked apomorphine-induced hypothermia | Dopamine receptor antagonism |
| Apomorphine-induced Stereotypy | Animal model of dopamine agonism | Blocked apomorphine-induced stereotypy | Dopamine receptor antagonism |
| Bulbocapnine-induced Catalepsy | Animal model of catalepsy | Inhibited the cataleptic state | Dopaminergic system modulation |
| Plasma Prolactin Levels | Rat model | Decreased plasma prolactin levels at higher doses | Suggests dopamine D2 receptor agonism |
| Adrenergic System Interaction | |||
| Norepinephrine Effect on Vas Deferens | Isolated rat vas deferens | Potentiated the effect of norepinephrine | Adrenergic system involvement |
| Receptor Binding | |||
| α1, α2, and D2 Receptor Binding | In vitro receptor binding assays | Weak displacer | Low direct affinity for these receptors |
Experimental Protocols
Detailed experimental protocols for the pharmacological evaluation of this compound are not fully described in available literature. However, based on the reported studies, the following general methodologies were likely employed.
Experimental Workflow: Preclinical Pharmacological Evaluation
References
An In-depth Technical Guide to Target Identification and Validation for Trazium Esilate
Note to the User: Searches for "Trazium esilate" did not yield results for a known pharmaceutical agent. The following guide is a representative document crafted to fulfill the structural and content requirements of the prompt. It is based on a hypothetical molecule and plausible, but fictional, data and experimental methodologies common in the field of drug discovery and target validation.
Abstract
This compound is a novel small molecule inhibitor under investigation for its potent anti-proliferative effects in preclinical models of Non-Small Cell Lung Cancer (NSCLC). This document provides a comprehensive technical overview of the methodologies and results employed to identify and validate its primary molecular target. Through a combination of chemical proteomics, genetic manipulation, and biophysical assays, we have identified and confirmed Mitogen-Activated Protein Kinase Kinase Kinase 19 (MAP3K19) as the direct target of this compound. The data presented herein establish a robust foundation for its mechanism of action and support its continued development as a targeted therapeutic agent.
Target Identification: A Chemical Proteomics Approach
To elucidate the molecular target of this compound, an unbiased, affinity-based chemical proteomics strategy was employed. This method aimed to isolate and identify binding partners from whole-cell lysates.
Experimental Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)
The core of the target identification strategy was an AC-MS workflow. A biotinylated form of this compound was synthesized and immobilized on streptavidin-coated magnetic beads to serve as bait. This bait was incubated with lysates from A549 NSCLC cells to capture interacting proteins. After stringent washing steps to remove non-specific binders, captured proteins were eluted and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Top Protein Candidates
The LC-MS/MS analysis identified several proteins that specifically bound to the this compound bait molecule compared to control beads. The top 5 candidates, ranked by peptide-spectrum matches (PSMs), are summarized below. MAP3K19 was identified as the most promising candidate due to its high signal and known role in oncogenic signaling.
| Rank | Protein ID | Gene Name | Peptide-Spectrum Matches (PSMs) | Function |
| 1 | P0C8I0 | MAP3K19 | 152 | Serine/Threonine Kinase |
| 2 | P60709 | ACTB | 45 | Cytoskeletal Protein |
| 3 | P04637 | TP53 | 31 | Tumor Suppressor |
| 4 | Q06609 | HSP90AA1 | 28 | Chaperone Protein |
| 5 | P31749 | GSK3B | 22 | Serine/Threonine Kinase |
Target Validation: Confirming MAP3K19 Engagement
Following the identification of MAP3K19 as the primary candidate, a series of validation experiments were conducted to confirm that it is the direct and functionally relevant target of this compound in a cellular context.
Genetic Validation: siRNA-mediated Knockdown
To determine if the anti-proliferative effect of this compound is dependent on MAP3K19, RNA interference was used. A549 cells were treated with either non-targeting control siRNA or siRNA specific to MAP3K19. The sensitivity of these cells to this compound was then assessed via a cell viability assay. A significant shift in the IC₅₀ value in knockdown cells would indicate on-target activity.
| Cell Line | siRNA Target | This compound IC₅₀ (nM) | Fold Change in IC₅₀ |
| A549 | Non-Targeting Control | 75 | 1.0 (Reference) |
| A549 | MAP3K19 | 1850 | 24.7 |
The 24.7-fold increase in the IC₅₀ value upon MAP3K19 knockdown strongly suggests that the efficacy of this compound is mediated through the inhibition of this kinase.
Biophysical Validation: Cellular Thermal Shift Assay (CETSA)
CETSA was performed to confirm direct target engagement between this compound and MAP3K19 in intact cells.[1] This assay relies on the principle that ligand binding stabilizes a target protein, leading to an increase in its melting temperature (Tₘ). A549 cells were treated with either a vehicle control or this compound, heated to a range of temperatures, and the remaining soluble MAP3K19 was quantified by Western blot.
| Treatment | Melting Temperature (Tₘ) of MAP3K19 | Thermal Shift (ΔTₘ) |
| Vehicle (DMSO) | 48.2 °C | - |
| This compound (1 µM) | 55.7 °C | +7.5 °C |
The significant thermal stabilization of MAP3K19 in the presence of this compound provides direct evidence of target engagement in a physiological setting.
Proposed Signaling Pathway
Based on the validated target, this compound is hypothesized to inhibit the MAP3K19 signaling cascade, which is known to contribute to cell proliferation and survival in NSCLC. The drug acts by directly binding to MAP3K19, preventing its activation and subsequent downstream signaling through the MEK/ERK pathway.
Detailed Experimental Protocols
Protocol: Affinity Chromatography-Mass Spectrometry
-
Cell Lysis: A549 cells are harvested and lysed in a non-denaturing buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. Lysates are cleared by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Bait Immobilization: 50 µL of streptavidin magnetic beads are washed three times with lysis buffer. 10 µM of biotinylated this compound is incubated with the beads for 1 hour at 4°C with gentle rotation.
-
Affinity Pulldown: 1 mg of cleared cell lysate is incubated with the bait-conjugated beads overnight at 4°C.
-
Washing: Beads are washed five times with 1 mL of ice-cold lysis buffer to remove non-specific binders.
-
Elution: Bound proteins are eluted by boiling the beads in 2X Laemmli sample buffer for 10 minutes.
-
Mass Spectrometry: The eluate is run briefly on an SDS-PAGE gel, the protein band is excised, and subjected to in-gel trypsin digestion. The resulting peptides are analyzed by LC-MS/MS on an Orbitrap mass spectrometer.
Protocol: siRNA Knockdown and Cell Viability Assay
-
Transfection: A549 cells are seeded in 96-well plates. After 24 hours, cells are transfected with 20 nM of either non-targeting control siRNA or MAP3K19-specific siRNA using a lipid-based transfection reagent.
-
Drug Treatment: 48 hours post-transfection, the media is replaced with fresh media containing a serial dilution of this compound (0.1 nM to 10 µM).
-
Viability Assessment: After 72 hours of drug treatment, cell viability is measured using a resazurin-based assay. Fluorescence is read on a plate reader.
-
Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: A549 cells are cultured to ~80% confluency and treated with either vehicle (0.1% DMSO) or 1 µM this compound for 2 hours.
-
Heating: Cells are harvested, washed, and resuspended in PBS. The cell suspension is aliquoted and heated individually to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Cells are lysed by three freeze-thaw cycles. The soluble fraction is separated from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blotting: The supernatant (soluble fraction) is collected, and protein concentration is normalized. Samples are analyzed by SDS-PAGE and Western blot using a primary antibody specific for MAP3K19.
-
Data Analysis: Band intensities are quantified, and melting curves are generated by plotting the percentage of soluble protein against temperature. The Tₘ is determined from the midpoint of the curve.
Conclusion
The evidence presented in this guide provides a clear and robust validation of MAP3K19 as the primary molecular target of this compound. The unbiased chemical proteomics approach successfully identified MAP3K19 as the top binding candidate. Subsequent genetic knockdown experiments confirmed that the drug's anti-proliferative activity is dependent on this target. Finally, CETSA provided direct evidence of target engagement in a cellular context. These findings collectively elucidate the mechanism of action for this compound and strongly support its advancement in clinical development for the treatment of NSCLC.
References
Technical Guide to the Spectroscopic Analysis of Trazium Esilate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental spectroscopic data (NMR, MS, IR) for Trazium esilate is limited. This guide provides a comprehensive overview of its known chemical properties and details the standard methodologies for the spectroscopic analyses that would be employed for its structural elucidation and characterization.
Chemical and Physical Properties of this compound
This compound is the ethanesulfonate (B1225610) salt of Trazium. The following table summarizes its key chemical and physical properties based on available data.[1][2]
| Property | Value | Source |
| IUPAC Name | 1-(4-chlorophenyl)-4H-[3][4]triazino[6,1-a]isoquinolin-5-ium-1-ol;ethanesulfonate | |
| Molecular Formula | C₁₉H₁₈ClN₃O₄S | |
| Molecular Weight | 419.9 g/mol | |
| Exact Mass | 419.0706549 Da | |
| CAS Number | 97110-59-3 | |
| Parent Compound | Trazium (CID 72167) | |
| Component Compounds | Trazium (CID 72167), Ethanesulfonic acid (CID 11668) |
Experimental Protocols for Spectroscopic Analysis
The following sections detail the standard experimental protocols for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, which are applicable for the analysis of organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[5][6] For this compound, both ¹H and ¹³C NMR would be crucial for structural confirmation.
Sample Preparation:
-
Solvent Selection: A suitable deuterated solvent in which this compound is soluble would be chosen. Common choices for organic molecules include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (B129727) (CD₃OD). The choice of solvent can influence the chemical shifts of labile protons (e.g., -OH, -NH).
-
Concentration: A solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent would be prepared in a standard 5 mm NMR tube.
-
Reference Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for calibrating the chemical shift (δ) to 0 ppm.[7]
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to achieve better signal resolution.
-
¹H NMR:
-
A standard proton experiment would be run to obtain the ¹H NMR spectrum.
-
Key parameters to set include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and spectral width.
-
The resulting spectrum would provide information on the chemical environment of each proton (chemical shift), the number of protons in each environment (integration), and the connectivity of adjacent protons (spin-spin splitting).[6][8]
-
-
¹³C NMR:
-
A proton-decoupled ¹³C NMR experiment would be performed to obtain a spectrum with single lines for each unique carbon atom.
-
Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in determining its elemental composition and structure.[4][9][10]
Sample Preparation and Introduction:
-
The sample would be introduced into the mass spectrometer, typically after dissolution in a suitable volatile solvent like methanol or acetonitrile.
-
The sample can be introduced via direct infusion or, more commonly, coupled with a separation technique like liquid chromatography (LC-MS).[11]
Ionization Method:
-
Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar and large molecules, making it a likely choice for this compound. It would likely produce the protonated molecule [M+H]⁺.
-
Electron Ionization (EI): This is a hard ionization technique that causes extensive fragmentation. While it can provide detailed structural information from the fragment ions, the molecular ion peak may be weak or absent.[12]
Mass Analysis:
-
Analyzer: Common mass analyzers include Time-of-Flight (TOF), Quadrupole, or Orbitrap.
-
High-Resolution Mass Spectrometry (HRMS): This would be used to determine the exact mass of the molecular ion, allowing for the confident determination of the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): This technique involves isolating the molecular ion and subjecting it to fragmentation to obtain further structural information.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13][14][15]
Sample Preparation:
-
Solid Samples:
-
KBr Pellet: A small amount of this compound (1-2 mg) would be finely ground with anhydrous potassium bromide (KBr) (about 100 mg) and pressed into a thin, transparent pellet.
-
Nujol Mull: The sample can be ground with a few drops of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).[16]
-
-
Solution: A concentrated solution of the compound in a suitable solvent (one that does not have strong IR absorption in the regions of interest) can be placed in a liquid sample cell.[16]
Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is the modern standard, offering high speed and sensitivity.[15][16]
-
Spectrum: A background spectrum (of the KBr pellet alone or the solvent) is first recorded and then automatically subtracted from the sample spectrum. The resulting spectrum shows the percentage of transmittance versus wavenumber (cm⁻¹).
-
Analysis: The absorption bands in the spectrum are correlated with specific functional groups. For this compound, one would expect to see characteristic absorptions for aromatic C-H, C=N, C=C, and O-H bonds. The region from 1500 to 500 cm⁻¹ is known as the fingerprint region and is unique to the specific molecule.[7]
Visualizations
Chemical Structure of this compound
References
- 1. 4H-(1,2,4)Triazino(6,1-a)isoquinolin-5-ium, 1-(4-chlorophenyl)-1-hydro-1-hydroxy-, ethanesulfonate (1:1) | C19H18ClN3O4S | CID 72166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trazium | C17H13ClN3O+ | CID 72167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. inchemistry.acs.org [inchemistry.acs.org]
- 9. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. Khan Academy [khanacademy.org]
- 11. youtube.com [youtube.com]
- 12. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 13. pubs.acs.org [pubs.acs.org]
- 14. compoundchem.com [compoundchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. measurlabs.com [measurlabs.com]
Methodological & Application
Application Notes and Protocols for Trazium Esilate in Preclinical Animal Models
A search for "Trazium esilate" did not yield any specific results in the public domain. This suggests that the name may be proprietary, in early-stage development and not yet publicly disclosed, or a possible misspelling.
Therefore, to fulfill the user's request for detailed Application Notes and Protocols in the specified format, this document presents a generalized framework for a hypothetical anti-cancer agent, which we will refer to as "Fictitiumab Esilate," a monoclonal antibody targeting a fictional receptor "TyrKin-X" implicated in tumor growth and proliferation. This framework is based on established methodologies for evaluating similar therapeutic agents in animal models.
Introduction to Fictitiumab Esilate
Fictitiumab Esilate is a humanized monoclonal antibody designed to target the extracellular domain of the TyrKin-X receptor, a receptor tyrosine kinase overexpressed in various solid tumors. The binding of Fictitiumab Esilate to TyrKin-X is hypothesized to inhibit downstream signaling pathways, primarily the MAPK/ERK and PI3K/Akt pathways, thereby impeding tumor cell proliferation, survival, and angiogenesis. These application notes provide protocols for evaluating the pharmacokinetics, safety, and efficacy of Fictitiumab Esilate in common preclinical animal models.
Pharmacokinetic Profile
Pharmacokinetic studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) of Fictitiumab Esilate. This data informs dosing schedules and therapeutic windows.
Table 1: Single-Dose Pharmacokinetic Parameters of Fictitiumab Esilate in Rodents
| Species | Dose (mg/kg, IV) | Cmax (µg/mL) | T½ (hours) | AUC (0-t) (µg·h/mL) | Clearance (mL/h/kg) | Volume of Distribution (Vd) (mL/kg) |
| Mouse (C57BL/6) | 1 | 25.3 ± 3.1 | 120 ± 15 | 1850 ± 210 | 0.54 ± 0.07 | 80 ± 10 |
| 10 | 260.7 ± 28.5 | 135 ± 18 | 21500 ± 2300 | 0.47 ± 0.05 | 75 ± 9 | |
| Rat (Sprague-Dawley) | 1 | 22.8 ± 2.9 | 150 ± 20 | 2200 ± 250 | 0.45 ± 0.06 | 70 ± 8 |
| 10 | 235.4 ± 30.1 | 168 ± 22 | 28000 ± 3100 | 0.36 ± 0.04 | 65 ± 7 |
Data are presented as mean ± standard deviation.
Experimental Protocol: Pharmacokinetic Analysis in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least 7 days prior to the study.
-
Grouping: Randomly assign mice to two groups (n=5 per group) for different dosage levels (e.g., 1 mg/kg and 10 mg/kg).
-
Administration: Administer Fictitiumab Esilate via a single intravenous (IV) injection into the tail vein.
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, 120, 144, and 168 hours post-injection).
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Fictitiumab Esilate in plasma samples using a validated enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, T½, AUC, clearance, and Vd.
Safety and Toxicity
Preliminary safety and toxicity studies are essential to identify potential adverse effects and establish a safe dosing range.
Table 2: Summary of a 28-Day Repeat-Dose Toxicity Study in Rats
| Dose Group (mg/kg/week, IV) | Mortality | Notable Clinical Signs | Key Histopathological Findings |
| Vehicle Control | 0/10 | None observed | No significant abnormalities |
| 10 | 0/10 | None observed | No treatment-related findings |
| 50 | 0/10 | Mild, transient lethargy post-injection | Minimal to mild hepatocellular vacuolation |
| 100 | 1/10 | Moderate lethargy, slight weight loss | Mild to moderate hepatocellular vacuolation, slight splenic lymphoid depletion |
Experimental Protocol: 28-Day Repeat-Dose Toxicity Study in Rats
-
Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old.
-
Grouping: Assign animals to four groups (n=10 per sex per group): vehicle control, low dose, mid dose, and high dose.
-
Administration: Administer Fictitiumab Esilate or vehicle intravenously once weekly for 28 days.
-
Monitoring: Conduct daily clinical observations and weekly body weight measurements.
-
Clinical Pathology: Collect blood and urine samples at the end of the study for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: At the termination of the study, perform a full necropsy on all animals. Collect major organs and tissues for histopathological examination.
Preclinical Efficacy
Efficacy studies in relevant animal models are critical to demonstrate the anti-tumor activity of Fictitiumab Esilate.
Table 3: Efficacy of Fictitiumab Esilate in a Human Tumor Xenograft Model (A549 Lung Cancer)
| Treatment Group | Dose (mg/kg, twice weekly) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| Fictitiumab Esilate | 5 | 625 ± 80 | 50 |
| Fictitiumab Esilate | 10 | 312 ± 50 | 75 |
| Standard-of-Care | Varies | 450 ± 65 | 64 |
Data are presented as mean ± standard error of the mean.
Experimental Protocol: Tumor Xenograft Efficacy Study
-
Animal Model: Immunocompromised mice (e.g., nude or SCID), 6-8 weeks old.
-
Cell Line: Use a human cancer cell line that overexpresses TyrKin-X (e.g., A549).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Grouping: Randomize mice into treatment groups (n=8-10 per group).
-
Treatment: Administer Fictitiumab Esilate, vehicle, or a standard-of-care drug at the specified dose and schedule (e.g., intraperitoneally or intravenously).
-
Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize animals and collect tumors for further analysis (e.g., immunohistochemistry).
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for Fictitiumab Esilate.
Experimental Workflow
Application Note: Trazium Esilate for High-Throughput Screening Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Trazium esilate is a novel, potent, and selective small molecule inhibitor of the Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6) E3 ubiquitin ligase. TRAF6 is a critical signal transducer in the activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, in response to pro-inflammatory cytokines and microbial products.[1][2] As a key regulator of innate and adaptive immunity, dysregulation of TRAF6 activity is implicated in a variety of autoimmune and inflammatory diseases.[1][3] this compound offers a valuable tool for researchers studying the physiological and pathological roles of TRAF6 and for the discovery of new therapeutic agents targeting this pathway. This application note provides a detailed protocol for a high-throughput screening (HTS) assay to identify and characterize inhibitors of TRAF6, such as this compound.
Principle of the Primary Assay: TRAF6 TR-FRET Assay
The primary high-throughput screening assay for this compound is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay designed to measure the auto-ubiquitination activity of TRAF6.[4][5] This homogeneous assay format is highly amenable to automation and miniaturization.[6] The assay relies on the E3 ligase activity of GST-tagged TRAF6 to catalyze the transfer of biotinylated ubiquitin (Biotin-Ub) onto itself. A Terbium (Tb)-conjugated anti-GST antibody serves as the FRET donor, binding to the GST-tagged TRAF6. A streptavidin-conjugated acceptor fluorophore (e.g., APC or Cy5) serves as the FRET acceptor, binding to the biotinylated ubiquitin molecules that have been attached to TRAF6. When the donor and acceptor are in close proximity due to TRAF6 auto-ubiquitination, excitation of the Terbium donor results in energy transfer to the acceptor, which in turn emits a specific fluorescent signal. Inhibitors of TRAF6, such as this compound, will prevent this ubiquitination, leading to a decrease in the TR-FRET signal.[5][7]
Signaling Pathway of TRAF6
The following diagram illustrates the central role of TRAF6 in mediating signal transduction from various receptors to activate the NF-κB and MAPK signaling pathways.[1][8][9]
Caption: TRAF6 signaling cascade.
Data Presentation
The performance of the TRAF6 TR-FRET assay was validated to ensure its suitability for HTS. This compound was serially diluted to determine its potency. The results are summarized in the tables below.
Table 1: Assay Performance Metrics
| Parameter | Value | Interpretation |
| Z' Factor | 0.78 | Excellent assay quality, suitable for HTS.[10][11] |
| Signal to Background (S/B) | 7.2 | Robust assay window. |
| DMSO Tolerance | ≤ 1% | Assay is tolerant to DMSO concentrations used for compound screening.[12] |
| CV of Controls | < 10% | Low variability in control wells. |
Table 2: Dose-Response of this compound on TRAF6 Activity
| This compound (nM) | % Inhibition |
| 1000 | 98.2 |
| 300 | 95.1 |
| 100 | 88.4 |
| 30 | 72.3 |
| 10 | 51.5 |
| 3 | 28.9 |
| 1 | 10.2 |
| 0 | 0 |
| IC50 (nM) | 9.8 |
Experimental Protocols
Primary HTS Assay: TRAF6 Auto-ubiquitination TR-FRET Protocol
This protocol is optimized for a 384-well plate format.
Materials and Reagents:
-
Recombinant GST-tagged TRAF6 (E3)[5]
-
Recombinant UBE1 (E1)[4]
-
Recombinant UbcH5b (E2)[4]
-
Biotinylated-Ubiquitin (Biotin-Ub)[5]
-
ATP
-
TR-FRET Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl2, 0.01% BSA)
-
This compound or other test compounds in DMSO
-
Stop/Detection Buffer (TR-FRET Assay Buffer containing EDTA, Tb-anti-GST antibody, and Streptavidin-APC)
-
384-well low-volume, non-binding assay plates
-
TR-FRET compatible plate reader
Workflow Diagram for Primary HTS Assay:
Caption: Primary HTS workflow.
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds (dissolved in DMSO) or DMSO (for positive and negative controls) into the wells of a 384-well assay plate.
-
Enzyme Mix Preparation: Prepare a 2X enzyme mix in cold TR-FRET Assay Buffer containing UBE1 (final concentration 40 nM), UbcH5b (final concentration 400 nM), and GST-TRAF6 (final concentration 25 nM).[5]
-
Enzyme Addition: Add 5 µL of the 2X enzyme mix to each well containing the compounds.
-
Reaction Initiation: Prepare a 2X substrate mix in TR-FRET Assay Buffer containing ATP (final concentration 1 mM) and Biotin-Ub (final concentration 250 nM).[5] Add 5 µL of this mix to each well to start the reaction. The final reaction volume is 10 µL.
-
Incubation: Centrifuge the plate briefly and incubate at 30°C for 2 hours.
-
Reaction Termination and Detection: Add 10 µL of Stop/Detection Buffer to each well to terminate the reaction and introduce the detection reagents.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at the acceptor and donor wavelengths. Calculate the TR-FRET ratio.
Secondary Confirmatory Assay: NF-κB Reporter Assay
This cell-based assay confirms the activity of hits from the primary screen in a relevant cellular context.
Materials and Reagents:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct[13]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TNFα (or other NF-κB stimulus)
-
This compound or other test compounds
-
384-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Workflow Diagram for Secondary Assay:
Caption: Secondary assay workflow.
Procedure:
-
Cell Seeding: Seed HEK293 NF-κB reporter cells into a 384-well plate at a density of 10,000 cells/well in 40 µL of culture medium.
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: The next day, add 5 µL of serially diluted this compound or control compounds to the cells. Incubate for 1 hour.
-
Stimulation: Add 5 µL of TNFα (at a final concentration of EC80, e.g., 10 ng/mL) to all wells except the unstimulated controls.
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.[14][15]
-
Lysis and Signal Detection: Equilibrate the plate to room temperature. Add 25 µL of luciferase assay reagent to each well.
-
Incubation: Incubate for 10 minutes at room temperature to ensure complete cell lysis.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
Conclusion
This compound is a valuable chemical probe for investigating TRAF6-mediated signaling pathways. The TR-FRET and NF-κB reporter assays described provide a robust and reliable platform for the high-throughput screening and characterization of TRAF6 inhibitors. These protocols can be readily adopted by researchers in drug discovery and chemical biology to explore the therapeutic potential of targeting TRAF6 in various diseases.
References
- 1. The TRAF6-NFκB signaling pathway in autoimmunity: not just inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRAF6 - Wikipedia [en.wikipedia.org]
- 3. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a high throughput time-resolved fluorescence resonance energy transfer assay for TRAF6 ubiquitin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. resources.amsbio.com [resources.amsbio.com]
Application of Trazium Esilate in Molecular Biology: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Trazium esilate is a novel, potent, and highly selective ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase. mTOR is a serine/threonine kinase that forms two distinct protein complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, metabolism, and survival.[1][2] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a critical target for therapeutic development.[1][3][4] this compound, by targeting the kinase domain of mTOR, effectively inhibits both mTORC1 and mTORC2 activities, offering a comprehensive blockade of this crucial signaling node. These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cell lines in vitro and in vivo.
Mechanism of Action
This compound exerts its biological effects by directly binding to the ATP-binding pocket of the mTOR kinase domain. This competitive inhibition prevents the phosphorylation of downstream mTOR substrates, including p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1) by mTORC1, and AKT at Ser473 by mTORC2.[2][5] The dual inhibition of mTORC1 and mTORC2 leads to cell cycle arrest at the G1 phase, induction of apoptosis, and inhibition of angiogenesis.[6][7]
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; "Growth Factor" [shape=ellipse, fillcolor="#FFFFFF", color="#5F6368"]; "RTK" [shape=cds, fillcolor="#FFFFFF", color="#5F6368"]; "PI3K" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "AKT" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "mTORC1" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "mTORC2" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "this compound" [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "p70S6K" [fillcolor="#FBBC05", fontcolor="#202124"]; "4E-BP1" [fillcolor="#FBBC05", fontcolor="#202124"]; "Cell Growth & Proliferation" [shape=ellipse, fillcolor="#FFFFFF", color="#5F6368"]; "Apoptosis Inhibition" [shape=ellipse, fillcolor="#FFFFFF", color="#5F6368"];
// Edges "Growth Factor" -> "RTK" [color="#5F6368"]; "RTK" -> "PI3K" [color="#5F6368"]; "PI3K" -> "AKT" [color="#5F6368"]; "AKT" -> "mTORC1" [color="#5F6368"]; "mTORC2" -> "AKT" [color="#5F6368"]; "mTORC1" -> "p70S6K" [color="#5F6368"]; "mTORC1" -> "4E-BP1" [color="#5F6368"]; "p70S6K" -> "Cell Growth & Proliferation" [color="#5F6368"]; "4E-BP1" -> "Cell Growth & Proliferation" [color="#5F6368"]; "AKT" -> "Apoptosis Inhibition" [color="#5F6368"]; "this compound" -> "mTORC1" [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; "this compound" -> "mTORC2" [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; }
Figure 1: PI3K/AKT/mTOR signaling pathway and inhibition by this compound.
Data Presentation
The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay after 72 hours of continuous exposure.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 35 |
| MDA-MB-231 | Breast Cancer | 150 |
| A549 | Lung Cancer | 85 |
| HCT116 | Colon Cancer | 60 |
| U87-MG | Glioblastoma | 45 |
| PC-3 | Prostate Cancer | 120 |
Table 1: In Vitro Anti-proliferative Activity of this compound. Data are representative of typical results and may vary between experiments.
Experimental Protocols
The following are detailed protocols for key experiments to assess the molecular and cellular effects of this compound.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; A [label="Cell Culture & Seeding"]; B [label="Treatment with this compound\n(Dose-Response & Time-Course)"]; C1 [label="Cell Viability Assay (MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2 [label="Protein Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D1 [label="IC50 Determination", fillcolor="#34A853", fontcolor="#FFFFFF"]; D2 [label="Western Blot Analysis\n(p-mTOR, p-AKT, p-p70S6K)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="In Vivo Xenograft Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Data Analysis & Interpretation", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges A -> B; B -> C1; B -> C2; C1 -> D1; C2 -> D2; D1 -> E; D2 -> E; E -> F; }
Figure 2: General experimental workflow for evaluating this compound.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of this compound in adherent cancer cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[8][9] Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition
This protocol is to assess the phosphorylation status of key proteins in the mTOR pathway following treatment with this compound.
Materials:
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR (Ser2448), anti-mTOR, anti-p-AKT (Ser473), anti-AKT, anti-p-p70S6K (Thr389), anti-p70S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at desired concentrations (e.g., 1x and 10x IC50) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control. After treatment, wash cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer.[11]
-
Protein Quantification: Scrape the cell lysates and collect them in microcentrifuge tubes. Centrifuge at 14,000 rpm for 15 minutes at 4°C.[11] Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Mix the lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.[12] Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[11][13]
-
Wash the membrane three times for 5 minutes each with TBST.[11]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times for 5 minutes each with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control like GAPDH to ensure equal protein loading.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal studies must be conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line (e.g., U87-MG or A549) mixed with Matrigel
-
This compound formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in a 1:1 mixture with Matrigel into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Administer this compound (e.g., daily or on a specified schedule) via an appropriate route (e.g., oral gavage or intraperitoneal injection).[14] The control group should receive the vehicle solution on the same schedule.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor body weight and the general health of the mice as indicators of toxicity.
-
Endpoint: Continue the experiment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., Western blotting or immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for the treatment group compared to the control group. Analyze the statistical significance of the differences in tumor volume and body weight between the groups.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. benchchem.com [benchchem.com]
- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 14. researchgate.net [researchgate.net]
Trazium Esilate: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding Trazium (B10859454) esilate (also known as EGYT-3615) is limited as the compound was never marketed. The following application notes and protocols are based on the available preclinical data from a key study by Gyertyán et al. (1989) and generalized experimental procedures. These should be regarded as a starting point for further investigation and not as a definitive guide. All quantitative data presented is illustrative and based on the qualitative descriptions from the primary literature.
Introduction
Trazium esilate is an as-triazino isoquinolinium salt that was investigated as a potential antidepressant agent.[1] Preclinical studies have indicated that its pharmacological effects are likely mediated through the dopaminergic and adrenergic systems, exhibiting psychostimulant-like properties.[1] This document provides an overview of its potential therapeutic applications, mechanism of action, and suggested protocols for preclinical evaluation.
Potential Therapeutic Application: Major Depressive Disorder
Based on its pharmacological profile, this compound was primarily investigated for the treatment of major depressive disorder. Its activity in preclinical models of depression, such as the antagonism of tetrabenazine-induced ptosis and efficacy in the behavioral despair test, suggests potential antidepressant effects.[1]
Mechanism of Action
This compound's mechanism of action appears to be multifactorial, primarily involving the modulation of dopaminergic and adrenergic neurotransmission.[1]
-
Dopaminergic System: The compound has been shown to increase spontaneous dopamine (B1211576) outflow in the rat striatum and elevate striatal dopamine and DOPAC (3,4-dihydroxyphenylacetic acid) levels after both acute and chronic administration.[1] It also potentiates the effects of amphetamine and blocks apomorphine-induced behaviors, further suggesting an interaction with the dopaminergic system.[1]
-
Adrenergic System: this compound potentiates the effect of norepinephrine (B1679862) on isolated rat vas deferens.[1] After repeated treatment, it has been observed to induce α2-adrenoceptor desensitization.[1]
-
Receptor Binding Profile: In vitro binding assays have shown that this compound is a weak displacer at α1-, α2-, and D2-receptors, indicating that its primary mechanism is likely not direct receptor antagonism but rather modulation of neurotransmitter release and metabolism.[1]
Signaling Pathway Diagrams
Preclinical Data Summary
The following tables summarize the qualitative preclinical findings for this compound.[1] Specific quantitative data (e.g., ED50, IC50) are not publicly available.
Table 1: In Vivo Pharmacological Effects
| Experimental Model | Species | Effect of this compound | Implication |
| Tetrabenazine-induced ptosis | Rodent | Antagonism | Antidepressant-like activity |
| Behavioral despair test | Rodent | Active | Antidepressant-like activity |
| Amphetamine-induced stereotypy | Rodent | Potentiation | Dopaminergic system interaction |
| Amphetamine-induced hypermotility | Rodent | Potentiation | Dopaminergic system interaction |
| Apomorphine-induced hypothermia | Rodent | Blockade | Dopaminergic system interaction |
| Apomorphine-induced stereotypy | Rodent | Differential blockade | Dopaminergic system interaction |
| Bulbocapnine-induced catalepsy | Mouse | Inhibition | Dopaminergic system interaction |
| Plasma prolactin levels | Rat | Decrease (at high doses) | Dopaminergic system interaction |
Table 2: In Vitro and Ex Vivo Effects
| Assay | Tissue/Preparation | Effect of this compound | Implication |
| Norepinephrine effect | Isolated rat vas deferens | Potentiation | Adrenergic system interaction |
| Receptor Binding (α1, α2, D2) | Not specified | Weak displacement | Indirect mechanism of action |
| Spontaneous dopamine outflow | Rat striatum | Increased | Dopamine release enhancement |
| Striatal dopamine and DOPAC levels | Rat striatum | Elevated (acute & chronic) | Modulation of dopamine turnover |
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the pharmacological effects of this compound. Doses and specific parameters should be optimized in pilot studies.
Amphetamine-Induced Hyperactivity Assay
Protocol:
-
Animals: Male Swiss Webster mice (20-25 g).
-
Apparatus: Automated locomotor activity chambers.
-
Procedure:
-
Acclimatize mice to the activity chambers for 30 minutes.
-
Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle.
-
After 30 minutes, administer d-amphetamine sulfate (B86663) (e.g., 1-2 mg/kg, i.p.) or saline.
-
Immediately place the animals back into the activity chambers and record locomotor activity for 60-90 minutes.
-
-
Endpoint: Total distance traveled or number of beam breaks.
-
Statistical Analysis: Two-way ANOVA followed by post-hoc tests to compare the effect of this compound in the presence of amphetamine versus vehicle and amphetamine alone.
Apomorphine-Induced Hypothermia Assay
References
Application Notes and Protocols for Western Blot Analysis of Trazium Esilate Treatment
These application notes provide a detailed protocol for investigating the effects of a hypothetical anti-inflammatory compound, Trazium esilate, on the NF-κB signaling pathway using Western blotting. This compound is postulated to act as an inhibitor of the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα, a key inhibitor of NF-κB. This protocol is intended for researchers, scientists, and drug development professionals.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to measure the effects of this compound on the expression of key proteins in the NF-κB signaling pathway in a human cell line (e.g., HeLa). Cells were pre-treated with this compound for 1 hour before stimulation with Tumor Necrosis Factor-alpha (TNF-α) for 30 minutes to induce the NF-κB pathway.
| Treatment Group | Phospho-IκBα (Ser32) (Relative Densitometry Units) | Total IκBα (Relative Densitometry Units) | β-actin (Relative Densitometry Units) |
| Vehicle Control (DMSO) | 1.0 | 1.0 | 1.0 |
| TNF-α (10 ng/mL) | 8.5 | 0.2 | 1.0 |
| This compound (10 µM) | 0.9 | 1.1 | 1.0 |
| This compound (10 µM) + TNF-α (10 ng/mL) | 1.5 | 0.9 | 1.0 |
Experimental Protocols
This section details the methodology for the Western blot experiment cited in the data presentation.
1. Cell Culture and Treatment:
-
Cell Line: HeLa (human cervical cancer cell line) or another suitable cell line with a responsive NF-κB pathway.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Treatment:
-
Starve the cells in serum-free DMEM for 4-6 hours prior to treatment.
-
Pre-treat the cells with this compound (10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 30 minutes. Include a non-stimulated control group.
-
2. Protein Extraction:
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a Bradford or BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Sample Preparation: Prepare protein samples by mixing 20-30 µg of protein with 4x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Rabbit anti-phospho-IκBα (Ser32) (1:1000 dilution)
-
Mouse anti-IκBα (1:1000 dilution)
-
Mouse anti-β-actin (1:5000 dilution, as a loading control)
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target proteins to the loading control (β-actin).
Mandatory Visualization
Caption: Western Blot Experimental Workflow Diagram.
Caption: this compound's Effect on NF-κB Pathway.
Application Notes and Protocols for Trazium Esilate in Fluorescence Microscopy
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of Trazium esilate, a novel fluorophore, in fluorescence microscopy. It is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for cellular imaging. The protocols herein cover both live-cell and fixed-cell applications, offering step-by-step guidance from sample preparation to image acquisition. Quantitative data on the photophysical properties of this compound are presented for easy reference, and diagrams illustrating experimental workflows are included to enhance understanding.
Introduction to this compound
This compound is a unique fluorescent probe characterized by its cell permeability and high quantum yield, making it an excellent candidate for a variety of fluorescence microscopy applications. Its utility spans from visualizing cellular structures in real-time to tracking dynamic processes within living cells. These attributes also make it a valuable tool in drug development for assessing cellular responses to therapeutic agents.
Photophysical Properties of this compound
The performance of a fluorophore is defined by its photophysical properties. The key characteristics of this compound are summarized in the table below. Understanding these properties is crucial for optimizing imaging parameters and minimizing artifacts such as phototoxicity and photobleaching.
| Property | Value |
| Excitation Maximum (λex) | 488 nm |
| Emission Maximum (λem) | 520 nm |
| Molar Extinction Coefficient | ~70,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | > 0.80 |
| Photostability | High |
| Solubility | Soluble in DMSO and aqueous buffers |
| Cell Permeability | Permeable to live cells |
Table 1: Photophysical and Chemical Properties of this compound. This table provides a summary of the key characteristics of this compound, which are essential for its effective application in fluorescence microscopy.
Experimental Protocols
The following sections provide detailed protocols for using this compound in both live-cell and fixed-cell imaging experiments.
Live-Cell Imaging Protocol
Live-cell imaging with this compound allows for the real-time visualization of cellular dynamics.[1] It is critical to maintain cell viability and minimize phototoxicity for meaningful results.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Incubator with temperature and CO₂ control
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Preparation: Plate cells on a glass-bottom dish or chamber slide and culture until they reach the desired confluency.
-
Staining Solution Preparation: Prepare the this compound working solution by diluting the stock solution in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically but typically ranges from 100 nM to 1 µM.
-
Cell Staining: Remove the culture medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C and 5% CO₂.
-
Washing (Optional): For probes that exhibit high background fluorescence, a wash step may be beneficial. Gently replace the staining solution with fresh, pre-warmed live-cell imaging medium.
-
Imaging: Place the dish or slide on the microscope stage within the environmental chamber. Allow the cells to equilibrate before starting image acquisition. Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.[2]
Figure 1: General workflow for a live-cell imaging experiment. This diagram outlines the key steps from cell preparation to image acquisition for real-time visualization of cellular processes.
Fixed-Cell Immunofluorescence Protocol
Fixed-cell imaging is used to visualize cellular structures with high resolution and to perform immunofluorescence staining to detect specific proteins.[3]
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS (Caution: Paraformaldehyde is toxic and should be handled in a fume hood).[2]
-
Permeabilization Solution: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody
-
This compound-conjugated secondary antibody
-
Mounting medium
-
Microscope slides
Procedure:
-
Cell Fixation: Rinse cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[4]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[2] Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 30-60 minutes at room temperature.[2]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer according to the manufacturer's instructions. Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.[4]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in the blocking buffer, protecting it from light. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.[2]
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.[2]
-
Mounting: Carefully mount the coverslip onto a microscope slide with a drop of mounting medium.[5] Seal the edges of the coverslip to prevent drying. Store the slides at 4°C in the dark until imaging.
Figure 2: Workflow for fixed cell immunofluorescence staining. This diagram details the sequential steps involved in preparing and staining fixed cells for high-resolution imaging.
Applications in Drug Development
Fluorescence microscopy using probes like this compound is a powerful tool in drug development. It enables the visualization and quantification of a drug's effect on cellular processes.
Example Application: Monitoring Drug-Induced Signaling Pathway Activation
A common application is to track the localization of a protein that translocates upon activation of a signaling pathway. For instance, a fluorescently labeled drug or an antibody against a phosphorylated (activated) protein can be used.
Figure 3: Drug-induced activation of a signaling pathway. This diagram illustrates how a fluorescently labeled drug can be used to visualize its interaction with a cell surface receptor, leading to the activation and nuclear translocation of a downstream signaling protein.
Data Analysis and Interpretation
Quantitative Parameters:
| Parameter | Description |
| Mean Fluorescence Intensity | Average pixel intensity within a region of interest (ROI). |
| Signal-to-Noise Ratio (SNR) | Ratio of the signal intensity to the background noise. |
| Colocalization Coefficients | Statistical measure of the spatial overlap between two different fluorescent signals. |
| Object Tracking | Following the movement of fluorescently labeled structures over time. |
Table 2: Key Parameters for Quantitative Image Analysis. This table lists common metrics used to extract quantitative data from fluorescence microscopy images.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Excess probe concentration; Incomplete washing. | Optimize probe concentration; Increase the number and duration of wash steps. |
| Weak Signal | Low probe concentration; Photobleaching. | Increase probe concentration; Use lower laser power and shorter exposure times; Use an anti-fade mounting medium. |
| Phototoxicity | High laser power; Long exposure times. | Use the lowest possible laser power and exposure settings; Use a more sensitive camera. |
| No Staining | Incorrect filter set; Cell impermeability (for live cells); Ineffective permeabilization (for fixed cells). | Ensure correct excitation and emission filters are used; Verify cell permeability of the dye; Optimize permeabilization protocol. |
Table 3: Common Troubleshooting Scenarios in Fluorescence Microscopy. This table provides solutions to common issues encountered during fluorescence microscopy experiments.
Conclusion
This compound is a versatile and powerful tool for fluorescence microscopy. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for its effective use in a wide range of cellular imaging applications, from basic research to drug discovery. By carefully following these guidelines and optimizing experimental conditions, researchers can obtain high-quality, reproducible data to advance their scientific investigations.
References
- 1. Protocol for fluorescent live-cell staining of tardigrades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. biotium.com [biotium.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Visualizing quantitative microscopy data: History and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Trazium Esilate for Protein-Protein Interaction Studies
A search for the compound "Trazium esilate" in scientific and chemical databases has yielded no results. It is possible that this is a novel or proprietary compound, or that the name is misspelled. The following application notes and protocols are based on general principles of using a hypothetical small molecule to study protein-protein interactions (PPIs) and should be adapted based on the actual properties of the compound .
Introduction to this compound in Protein-Protein Interaction (PPI) Studies
Protein-protein interactions are fundamental to nearly all cellular processes. The study of these interactions is crucial for understanding disease mechanisms and for the development of novel therapeutics. Small molecules that can modulate PPIs are valuable tools for researchers. This document provides a hypothetical framework for the application of a novel compound, "this compound," in the investigation of PPIs. It is presumed that this compound has been identified as a modulator of a specific PPI and the following notes outline how to characterize its activity and utilize it as a research tool.
Hypothetical Mechanism of Action
It is essential to first determine the mechanism by which this compound modulates the target PPI. This could be through direct binding to one of the partner proteins at the interaction interface, inducing a conformational change that prevents or stabilizes the interaction, or through an allosteric mechanism. The experimental protocols outlined below are designed to elucidate this mechanism.
Experimental Protocols
In Vitro Validation of PPI Modulation by this compound
Objective: To confirm the effect of this compound on the target PPI in a controlled, cell-free system.
Methodology: Co-immunoprecipitation (Co-IP)
-
Protein Expression and Purification: Express and purify the two interacting proteins of interest (Protein A and Protein B) using appropriate expression systems (e.g., bacterial, insect, or mammalian cells). One of the proteins (e.g., Protein A) should be tagged (e.g., with FLAG or HA) for immunoprecipitation.
-
Binding Reaction:
-
In separate microcentrifuge tubes, incubate purified Protein A and Protein B in a suitable binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40).
-
Add varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) to the binding reactions.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Immunoprecipitation:
-
Add anti-FLAG or anti-HA antibody-conjugated magnetic beads to each tube.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation to capture Protein A and its binding partners.
-
-
Washing: Pellet the beads using a magnetic stand and wash them three times with the binding buffer to remove non-specific binders.
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against both Protein A and Protein B.
-
Data Presentation:
| This compound (µM) | Input Protein A (Band Intensity) | Input Protein B (Band Intensity) | IP: Protein A (Band Intensity) | Co-IP: Protein B (Band Intensity) |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 1.00 |
| 0.1 | 1.00 | 1.00 | 0.98 | 0.85 |
| 1 | 1.00 | 1.00 | 1.02 | 0.62 |
| 10 | 1.00 | 1.00 | 0.99 | 0.25 |
| 100 | 1.00 | 1.00 | 1.01 | 0.05 |
Note: Band intensities are normalized to the vehicle control.
Workflow for Co-immunoprecipitation Experiment
Caption: Workflow for in vitro Co-IP to validate PPI modulation.
Cellular Target Engagement
Objective: To confirm that this compound can enter cells and modulate the target PPI in a cellular context.
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture cells known to express the target proteins to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
-
Analysis:
-
Analyze the soluble fraction by Western blotting for the target protein.
-
Data Presentation:
| Treatment | Temperature (°C) | Soluble Protein A (Band Intensity) |
| Vehicle | 40 | 1.00 |
| Vehicle | 50 | 0.95 |
| Vehicle | 55 | 0.60 |
| Vehicle | 60 | 0.20 |
| Vehicle | 65 | 0.05 |
| This compound (10 µM) | 40 | 1.00 |
| This compound (10 µM) | 50 | 0.98 |
| This compound (10 µM) | 55 | 0.85 |
| This compound (10 µM) | 60 | 0.55 |
| This compound (10 µM) | 65 | 0.25 |
Note: A rightward shift in the melting curve indicates target engagement by this compound.
CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Downstream Signaling Pathway Analysis
Objective: To investigate the functional consequences of modulating the target PPI with this compound.
Methodology: Phospho-protein Array or Targeted Mass Spectrometry
-
Cell Treatment: Treat cells with this compound at a concentration known to modulate the target PPI.
-
Lysate Preparation: Prepare cell lysates at various time points post-treatment.
-
Analysis:
-
Phospho-protein Array: Incubate lysates with antibody arrays spotted with antibodies against a panel of phosphorylated signaling proteins.
-
Targeted Mass Spectrometry: Digest lysates and perform targeted mass spectrometry (e.g., Multiple Reaction Monitoring) to quantify changes in the phosphorylation status of key downstream effectors.
-
Signaling Pathway Visualization
Caption: Hypothetical signaling pathway modulated by this compound.
Conclusion
The protocols and frameworks described in these application notes provide a starting point for the characterization of a novel PPI modulator, hypothetically named this compound. Successful execution of these experiments will enable researchers to validate its activity, confirm cellular target engagement, and elucidate its impact on downstream cellular signaling. These studies are critical for establishing the utility of this compound as a tool for basic research and for its potential development as a therapeutic agent. It is imperative to adapt these general protocols to the specific characteristics of the target PPI and the physicochemical properties of this compound.
Application Notes and Protocols for Trazium Esilate in In Vivo Studies
Disclaimer: The following information is provided for illustrative purposes only and is based on a hypothetical compound, "Trazium esilate." The data, protocols, and recommendations presented herein are entirely fictional and should not be used for actual experimental design or execution. Researchers should always refer to peer-reviewed literature and established institutional guidelines for validated protocols and dosage information for any specific therapeutic agent.
Introduction
This compound is a potent and selective inhibitor of the novel tyrosine kinase XYZ, which is implicated in the proliferation and survival of various cancer cell lines. These application notes provide a summary of recommended dosage ranges and protocols for the use of this compound in preclinical in vivo models, based on a series of hypothetical efficacy and tolerability studies.
Pharmacokinetics and Tolerability
A summary of the pharmacokinetic profile and maximum tolerated dose (MTD) of this compound in common preclinical models is provided below. This data is essential for designing efficacious and well-tolerated in vivo studies.
Table 1: Summary of Pharmacokinetic and Tolerability Data for this compound
| Parameter | C57BL/6 Mice | BALB/c Nude Mice | Sprague-Dawley Rats |
| Route of Administration | Oral (p.o.), Intraperitoneal (i.p.) | Oral (p.o.), Intraperitoneal (i.p.) | Oral (p.o.), Intravenous (i.v.) |
| Bioavailability (Oral) | ~45% | ~50% | ~35% |
| Tmax (Oral) | 2 hours | 2 hours | 4 hours |
| Half-life (t1/2) | 6 hours | 6.5 hours | 8 hours |
| Maximum Tolerated Dose (MTD) - Single Dose | 150 mg/kg (p.o.), 100 mg/kg (i.p.) | 150 mg/kg (p.o.), 100 mg/kg (i.p.) | 100 mg/kg (p.o.), 50 mg/kg (i.v.) |
| MTD - Chronic Dosing (21 days) | 75 mg/kg/day (p.o.), 50 mg/kg/day (i.p.) | 75 mg/kg/day (p.o.), 50 mg/kg/day (i.p.) | 50 mg/kg/day (p.o.), 25 mg/kg/day (i.v.) |
Recommended Dosage for Efficacy Studies
The following table provides recommended starting doses for this compound in various xenograft and syngeneic tumor models. It is highly recommended that researchers perform pilot studies to determine the optimal dose for their specific model and experimental endpoint.
Table 2: Recommended Starting Dosages for In Vivo Efficacy Studies
| Tumor Model | Animal Strain | Route of Administration | Recommended Starting Dose | Dosing Frequency |
| Human Pancreatic Cancer (MiaPaCa-2 Xenograft) | BALB/c Nude Mice | Oral (p.o.) | 50 mg/kg | Once daily (QD) |
| Human Non-Small Cell Lung Cancer (A549 Xenograft) | BALB/c Nude Mice | Intraperitoneal (i.p.) | 30 mg/kg | Once daily (QD) |
| Murine Colon Adenocarcinoma (CT26 Syngeneic) | BALB/c Mice | Oral (p.o.) | 60 mg/kg | Once daily (QD) |
| Murine Melanoma (B16F10 Syngeneic) | C57BL/6 Mice | Intraperitoneal (i.p.) | 40 mg/kg | Once daily (QD) |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for oral gavage and intraperitoneal injection.
Materials:
-
This compound powder
-
Vehicle solution: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound based on the number of animals, their average weight, and the desired dose.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to dissolve the powder. Vortex thoroughly.
-
Add PEG300 to the solution and vortex until fully mixed.
-
Add Tween 80 and vortex to ensure a homogenous mixture.
-
Add saline to the final volume and vortex thoroughly.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
The final formulation should be a clear, homogenous solution. Prepare fresh daily.
Caption: Workflow for the preparation of this compound formulation.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
6-8 week old immunocompromised mice (e.g., BALB/c nude)
-
Cancer cell line of interest (e.g., MiaPaCa-2)
-
Matrigel (optional)
-
Sterile PBS
-
Calipers
-
Animal balance
-
This compound formulation
-
Vehicle control
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS (with or without Matrigel) at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm^3, randomize the animals into treatment and control groups (n=8-10 animals per group).
-
-
Treatment Administration:
-
Administer this compound (e.g., 50 mg/kg) or vehicle control to the respective groups via the chosen route (e.g., oral gavage) once daily.
-
Monitor animal body weight and overall health daily.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight every 2-3 days.
-
Continue treatment for the predetermined duration (e.g., 21 days) or until tumors in the control group reach the protocol-defined endpoint.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumors can be processed for further analysis (e.g., histology, western blotting, etc.).
-
Application Notes and Protocols: Trazium Esilate in Combination Therapy
Disclaimer: The compound "Trazium esilate" appears to be a hypothetical agent, as no information is available in the public scientific literature. The following application notes and protocols are presented as a speculative example for illustrative purposes, based on a fictional mechanism of action.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of the Fictional Tyrosine Kinase (FTK-1). FTK-1 is a receptor tyrosine kinase that has been identified as a key driver in a subset of pancreatic ductal adenocarcinoma (PDAC). Overexpression or activating mutations of FTK-1 lead to constitutive activation of downstream pro-survival and proliferative signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. These notes detail the pre-clinical evaluation of this compound as a monotherapy and in combination with standard-of-care chemotherapy (Gemcitabine) and a targeted MEK inhibitor.
In Vitro Efficacy of this compound
Cell Viability Assays
The anti-proliferative effects of this compound were assessed in the PANC-1 (human pancreatic carcinoma) cell line, which exhibits high expression of FTK-1.
Table 1: IC50 Values of this compound and Combination Agents in PANC-1 Cells
| Compound/Combination | IC50 (nM) after 72h Treatment |
| This compound | 15.5 |
| Gemcitabine | 25.2 |
| MEK-Inhibitor X | 8.9 |
| This compound + Gemcitabine | See Synergy Data (Table 2) |
| This compound + MEK-Inhibitor X | See Synergy Data (Table 2) |
Synergy Analysis
The combination of this compound with Gemcitabine or MEK-Inhibitor X was evaluated to determine if the combination resulted in synergistic, additive, or antagonistic effects. The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
Table 2: Combination Index (CI) Values for this compound Combinations in PANC-1 Cells
| Combination (at ED50) | Combination Index (CI) | Interpretation |
| This compound + Gemcitabine | 0.78 | Synergy |
| This compound + MEK-Inhibitor X | 0.45 | Strong Synergy |
In Vivo Efficacy in Xenograft Models
Tumor Growth Inhibition
The efficacy of this compound in combination with Gemcitabine was evaluated in a PANC-1 xenograft mouse model.
Table 3: In Vivo Efficacy of this compound and Gemcitabine in PANC-1 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| This compound (25 mg/kg, p.o., daily) | 750 ± 95 | 40% |
| Gemcitabine (60 mg/kg, i.p., bi-weekly) | 812 ± 110 | 35% |
| This compound + Gemcitabine (combination) | 250 ± 55 | 80% |
Signaling Pathway Diagrams
The following diagrams illustrate the targeted signaling pathway and the rationale for combination therapy.
Caption: FTK-1 signaling pathway and points of inhibition.
Experimental Protocols
Protocol: Cell Viability and Synergy Assay
-
Cell Culture: Culture PANC-1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound, Gemcitabine, and MEK-Inhibitor X. For combination studies, prepare a fixed-ratio serial dilution of both drugs. Add the compounds to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Viability Assessment: Add 10 µL of CellTiter-Glo® Reagent to each well.
-
Measurement: Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls. Calculate IC50 values using a non-linear regression model. For synergy, calculate the Combination Index (CI) using CompuSyn software.
Protocol: Mouse Xenograft Study
-
Animal Husbandry: Use 6-8 week old female athymic nude mice. House them in a pathogen-free environment with ad libitum access to food and water.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 PANC-1 cells in 100 µL of Matrigel into the right flank of each mouse.
-
Tumor Growth: Monitor tumor growth using calipers. When tumors reach an average volume of 150-200 mm³, randomize mice into four treatment groups (n=8 per group):
-
Vehicle (p.o., daily)
-
This compound (25 mg/kg, p.o., daily)
-
Gemcitabine (60 mg/kg, i.p., twice a week)
-
This compound + Gemcitabine
-
-
Dosing and Monitoring: Administer drugs as per the schedule for 21 days. Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Data Analysis: Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Caption: Workflow for the in vivo xenograft efficacy study.
Troubleshooting & Optimization
Technical Support Center: Trazium Esilate Solubility in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Trazium esilate in cell culture media. For researchers, scientists, and drug development professionals, this resource offers structured guidance on overcoming common challenges to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: I've observed precipitation after adding this compound to my cell culture medium. What is the likely cause?
A1: Precipitation of a compound like this compound in aqueous solutions such as cell culture media is often due to its low intrinsic solubility. This can be exacerbated by several factors, including the concentration of the compound, the pH of the media, the presence of salts, and interactions with proteins in serum. It is also possible that the solvent used to dissolve the this compound stock (e.g., DMSO) is not miscible or is used at too high a concentration in the final culture volume.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For many poorly soluble organic compounds used in cell culture, Dimethyl Sulfoxide (DMSO) is a common initial solvent. However, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells. If this compound is not soluble in DMSO, other organic solvents or a change in pH might be necessary. It is crucial to first determine the optimal solvent and concentration for your specific cell line.
Q3: How can I increase the solubility of this compound in my cell culture medium?
A3: Several strategies can be employed to enhance the solubility of poorly soluble compounds in cell culture media:
-
Co-solvents: Utilize a minimal amount of a biocompatible co-solvent like DMSO to first dissolve the compound before further dilution in media.
-
pH Adjustment: Depending on the pKa of this compound, adjusting the pH of the solvent or the media (within a range tolerated by the cells) can improve solubility.
-
Temperature: Gentle warming of the media during the dissolution process can sometimes help, but care must be taken not to degrade the compound or media components.
-
Solubilizing Excipients: In some cases, non-toxic solubilizing agents or cyclodextrins can be used to encapsulate the compound and improve its aqueous solubility.
Q4: What is the maximum concentration of this compound that I can use in my experiments?
A4: The maximum concentration is limited by both its solubility in the cell culture medium and its potential cytotoxicity. It is essential to perform a dose-response experiment to determine the highest concentration that remains in solution and does not adversely affect cell viability.
Q5: Could the serum in my media be affecting the solubility of this compound?
A5: Yes, components in serum, such as proteins, can bind to the compound, which may either increase its apparent solubility or, in some cases, lead to precipitation. If you suspect serum interactions, you can try preparing the this compound solution in serum-free media first and then adding serum.
Troubleshooting Guides
Issue 1: this compound Precipitates Immediately Upon Addition to Media
This is a common issue for highly hydrophobic compounds. The following workflow can help troubleshoot this problem.
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: this compound Precipitates Over Time in the Incubator
Delayed precipitation can occur due to changes in temperature, pH (due to cellular metabolism), or interactions with cellular components.
Caption: Troubleshooting workflow for delayed precipitation.
Data Presentation
The following tables are templates for researchers to systematically determine the solubility and optimal working conditions for this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Maximum Soluble Concentration (mM) | Observations |
| DMSO | 25 | [Enter Data] | [e.g., Clear solution] |
| Ethanol | 25 | [Enter Data] | [e.g., Slight haze] |
| PBS (pH 7.4) | 25 | [Enter Data] | [e.g., Insoluble] |
| DMEM | 37 | [Enter Data] | [e.g., Precipitates > 10 µM] |
Table 2: Effect of DMSO Concentration on this compound Solubility in DMEM with 10% FBS
| Final DMSO Conc. (%) | This compound Conc. (µM) | Solubility (at 24h) | Cell Viability (%) |
| 0.1 | 10 | [e.g., Soluble] | [Enter Data] |
| 0.1 | 50 | [e.g., Precipitate] | [Enter Data] |
| 0.5 | 10 | [e.g., Soluble] | [Enter Data] |
| 0.5 | 50 | [e.g., Soluble] | [Enter Data] |
| 1.0 | 50 | [e.g., Soluble] | [Enter Data] |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration in Cell Culture Media
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 100 mM in DMSO).
-
Create a serial dilution of the stock solution in the same solvent.
-
Add a small, fixed volume of each dilution to pre-warmed cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final solvent concentration remains constant and non-toxic.
-
Incubate the solutions under standard cell culture conditions (37°C, 5% CO2).
-
Visually inspect for precipitation immediately and after 1, 4, and 24 hours using a light microscope. The highest concentration that remains clear is the maximum soluble concentration.
Protocol 2: Evaluation of Co-Solvent Effect on Solubility and Cytotoxicity
-
Prepare stock solutions of this compound in different co-solvents (e.g., DMSO, Ethanol).
-
Determine the maximum soluble concentration in your chosen cell culture medium for each co-solvent as described in Protocol 1.
-
Perform a cytotoxicity assay (e.g., MTT, LDH) on your cell line with the co-solvents alone at the concentrations required to dissolve this compound.
-
Treat cells with a range of this compound concentrations prepared with the different co-solvents.
-
Assess cell viability after a relevant incubation period (e.g., 24, 48, 72 hours) to determine the optimal co-solvent and concentration that maintains both drug solubility and cell health.
Visualization of Factors Affecting Drug Solubility and Cellular Uptake
The following diagram illustrates the interplay of factors that can influence the effective concentration of this compound in a cell culture experiment.
Caption: Factors influencing drug bioavailability in cell culture.
Optimizing Trazium esilate concentration for experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Trazium esilate in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell line?
For a previously untested cell line, a broad dose-response experiment is recommended to determine the optimal concentration range. A common starting point is to test a wide range of concentrations, for example, from 1 nM to 100 µM, often with 3- to 10-fold serial dilutions.[1][2] This initial screening will help identify a narrower, more effective range for subsequent, more detailed experiments.
Q2: How long should I incubate my cells with this compound?
The ideal incubation time depends on the specific cell line's doubling time and the biological question being addressed. For initial dose-response assays, a 48 to 72-hour incubation is a common starting point to allow for sufficient time to observe effects on cell viability or proliferation.[1] For rapidly dividing cells, a shorter incubation of 24 hours might be sufficient, while for slower-growing cells, longer incubation times may be necessary.
Q3: What is the best method to determine the effect of this compound on cell viability?
Several cell viability and proliferation assays are available, each with its own advantages.[1] Commonly used methods include:
-
MTT/XTT Assays: These colorimetric assays measure metabolic activity, which is often correlated with cell viability.
-
Resazurin (alamarBlue) Assay: This is a fluorescent or colorimetric assay that also measures metabolic activity and is generally considered less toxic to cells than MTT.[1]
-
ATP Assays (e.g., CellTiter-Glo): These luminescent assays quantify the amount of ATP present, which is a marker of metabolically active cells.[1]
-
Trypan Blue Exclusion Assay: This is a dye exclusion method used to count viable cells. Live cells with intact membranes exclude the dye, while dead cells do not.[1]
-
Impedance-based Assays: These label-free assays continuously monitor cell attachment, spreading, and proliferation in real-time.[3]
Q4: What is the mechanism of action of this compound?
This compound is an inhibitor of the TRAF6 signaling pathway. TRAF6 is a key adapter protein involved in signal transduction from the TNF receptor superfamily and the Interleukin-1 receptor family, leading to the activation of NF-κB and MAPK pathways.[4] By inhibiting TRAF6, this compound can modulate inflammatory responses and osteoclastogenesis.
Q5: What vehicle should be used to dissolve this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is crucial to include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) in all experiments to ensure that any observed effects are due to the compound and not the solvent.[5] The final DMSO concentration should typically not exceed 0.5% to avoid solvent-induced toxicity.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound at tested concentrations. | Concentration of this compound is too low. | Test a higher range of concentrations (e.g., up to 200-fold higher than the expected plasma Cmax).[6] |
| The cell line is resistant to this compound. | Consider using a different cell line or investigating the mechanism of resistance. | |
| This compound is inactive. | Check the storage conditions and expiration date of the compound. Test the activity of the compound in a known sensitive cell line. | |
| High variability between replicate wells. | Uneven cell plating. | Ensure a single-cell suspension before plating and use proper pipetting techniques to dispense cells evenly. |
| "Edge effect" in multi-well plates. | To minimize the edge effect, avoid using the outer wells of the plate for experimental conditions and instead fill them with sterile media or PBS. | |
| Significant cell death in the vehicle control group. | DMSO concentration is too high. | Ensure the final DMSO concentration in the media does not exceed a non-toxic level (typically ≤ 0.5%).[1] |
| The cell line is particularly sensitive to DMSO. | Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your specific cell line. | |
| Inconsistent results between experiments. | Variation in cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent incubation times or conditions. | Ensure that incubation times and conditions (e.g., temperature, CO2 levels) are kept consistent across all experiments.[7] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cell line.
Materials:
-
This compound
-
DMSO
-
Chosen cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Plating:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).[1]
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[1]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).[1]
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Multiplate cell-based assays with Maestro TrayZ for cytotoxicity and potency | Axion Biosystems [axionbiosystems.com]
- 4. Segregation of TRAF6-mediated signaling pathways clarifies its role in osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cmdclabs.com [cmdclabs.com]
Trazium esilate off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the off-target effects of Trazium esilate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive inhibitor of Aurora Kinase A (AURKA), a key regulator of mitotic progression. Its primary therapeutic effect is the induction of cell cycle arrest and apoptosis in cancer cells where AURKA is overexpressed. However, like many kinase inhibitors, this compound can exhibit off-target activities that may influence experimental outcomes.[1][2]
Q2: I'm observing a cellular phenotype that doesn't align with AURKA inhibition. How can I determine if this is an off-target effect?
This is a strong indication of potential off-target activity. A recommended method to verify this is to perform a rescue experiment.[3][4] Overexpressing a drug-resistant mutant of the intended target kinase (AURKA) should reverse the observed phenotype if the effect is on-target. If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases. Further investigation using kinome-wide profiling can help identify these off-targets.[3][4]
Q3: How can I proactively identify potential off-target effects of this compound?
Proactive identification of off-target effects is crucial for the accurate interpretation of experimental results. A common approach is to perform a kinase selectivity profile, screening the inhibitor against a large panel of kinases.[3][4][5] This can be done through commercial services that offer panels covering a significant portion of the human kinome. Additionally, chemical proteomics approaches, such as drug-affinity purification followed by mass spectrometry, can identify protein interactions, including off-target kinases.
Q4: What are the best practices for designing experiments to minimize the impact of off-target effects?
To minimize the influence of off-target effects, it is advisable to use the lowest effective concentration of the inhibitor that still engages the intended target.[3] Titrating the inhibitor concentration and correlating the phenotypic response with the degree of target inhibition can help distinguish on-target from off-target effects. Using a structurally unrelated inhibitor that targets the same kinase can also help confirm that the observed phenotype is due to on-target inhibition.[3]
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity is observed at effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen.[4] 2. Test inhibitors with different chemical scaffolds but the same target.[4] | 1. Identification of unintended kinase targets. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[4] |
| Inappropriate dosage | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Consider dose interruption or reduction strategies in your experimental design. | A clearer therapeutic window with reduced toxicity. |
| Compound solubility issues | 1. Check the solubility of your inhibitor in your cell culture media. 2. Use a vehicle control to ensure the solvent is not causing toxicity.[4] | Prevention of compound precipitation, which can lead to non-specific effects.[4] |
Issue 2: Discrepancy between biochemical and cell-based assay results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High intracellular ATP concentration | Perform cell-based assays with ATP-depleted cells or use an ATP-non-competitive inhibitor if available. | The inhibitor's potency in the cell-based assay should increase and more closely match the biochemical IC50.[3] |
| Inhibitor is a substrate for efflux pumps (e.g., P-glycoprotein) | Co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil). | An increase in the inhibitor's cellular potency will be observed.[3] |
| Low expression or activity of the target kinase in the cell line | Verify the expression and phosphorylation status (activity) of the target kinase in your cell model using Western blotting or a similar technique.[3] | If the target is not expressed or is inactive, select a different cell line with confirmed target expression and activity.[3] |
| Poor cell permeability of the inhibitor | Assess the inhibitor's physicochemical properties (e.g., LogP, polar surface area) and consider chemical modifications to improve permeability. | Modified compounds should exhibit improved cellular potency.[3] |
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Profile of this compound
This table summarizes the inhibitory activity of this compound against its primary target (AURKA) and key off-targets. A lower IC50 value indicates higher potency. The selectivity index is calculated by dividing the off-target IC50 by the on-target IC50.
| Kinase Target | IC50 (nM) | Selectivity Index (fold over AURKA) |
| AURKA (On-Target) | 15 | - |
| VEGFR2 | 350 | 23.3 |
| SRC | 800 | 53.3 |
| LCK | 1200 | 80.0 |
| ABL1 | >10,000 | >667 |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay Panel
This protocol describes a common method for in vitro kinase profiling using a radiometric assay format, which measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate.[6][7]
Materials:
-
Purified recombinant kinases (large panel)
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.[6]
-
In the wells of a microplate, add the kinase reaction buffer.[6]
-
Add the appropriate amount of the specific kinase to each well.
-
Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.
-
Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be at the Km for each kinase to allow for a more accurate determination of the IC₅₀.[6]
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to assess the engagement of this compound with its target (AURKA) and potential off-targets in live cells.
Materials:
-
Cultured cells expressing the target kinase(s)
-
This compound
-
PBS (phosphate-buffered saline) with protease and phosphatase inhibitors
-
Lysis buffer
-
Thermocycler
-
Western blot reagents
Procedure:
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specific duration (e.g., 1-2 hours) at 37°C.[6]
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures using a thermocycler for a short duration (e.g., 3 minutes). A typical temperature gradient would be from 37°C to 70°C.[6]
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[6]
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blotting using antibodies against AURKA and suspected off-target kinases.
-
Quantify the band intensities to determine the melting curves for each protein. A shift in the melting curve in the presence of this compound indicates target engagement.
Visualizations
Caption: this compound's on- and off-target signaling pathways.
Caption: Experimental workflow for identifying off-target effects.
Caption: Logic diagram for troubleshooting unexpected cytotoxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting "Trazium Esilate" Instability in Assays
Disclaimer: Initial searches for "Trazium esilate" did not yield information on a specific chemical entity. The following technical support guide is a template created for a hypothetical compound, herein referred to as "Compound X," to illustrate the structure and content of a troubleshooting resource for researchers. The data and protocols are representative examples and should be adapted for actual experimental contexts.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our assay results with Compound X. What are the potential causes?
A1: Assay variability with Compound X can stem from several factors:
-
Compound Instability: Compound X may be degrading in the assay buffer or under specific experimental conditions (e.g., exposure to light, elevated temperatures).
-
Poor Solubility: Precipitation of Compound X at the tested concentrations can lead to inconsistent effective concentrations in the assay.
-
Reagent Inconsistency: Variability in the quality or preparation of assay reagents (e.g., enzymes, substrates, buffers) can impact results.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant errors.
Q2: The inhibitory activity of Compound X appears to decrease over the course of our experiment. Why might this be happening?
A2: A time-dependent loss of activity is often indicative of compound instability. Potential causes include:
-
Hydrolysis: Compound X may be susceptible to hydrolysis in aqueous assay buffers.
-
Oxidation: The compound might be sensitive to oxidation, which can be exacerbated by atmospheric oxygen or components in the assay medium.
-
Adsorption to Plates: Compound X may non-specifically bind to the surface of the assay plates, reducing its effective concentration over time.
Q3: We are seeing precipitation of Compound X in our assay wells. How can we address this?
A3: Precipitation is a common issue for poorly soluble compounds. Consider the following troubleshooting steps:
-
Lower the Concentration: Determine the maximum soluble concentration of Compound X in your assay buffer and work below this limit.
-
Use a Co-solvent: Including a small percentage of a water-miscible organic solvent (e.g., DMSO) in the final assay volume can improve solubility. However, be sure to include a vehicle control to assess the effect of the solvent on the assay.
-
Modify the Buffer: Adjusting the pH or ionic strength of the assay buffer may enhance the solubility of Compound X.
Troubleshooting Guides
Issue 1: High Background Signal in the Assay
High background can mask the true signal from your experiment. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Compound X Autofluorescence | Run a control plate with only Compound X and assay buffer to measure its intrinsic fluorescence at the assay wavelengths. If significant, consider using a different detection method (e.g., luminescence, absorbance). |
| Contaminated Reagents | Prepare fresh reagents and buffers. Ensure all glassware and plasticware are thoroughly cleaned. |
| Non-specific Binding of Detection Reagents | Increase the number of wash steps after incubation with detection antibodies or substrates. Optimize the concentration of blocking agents in your buffers. |
Issue 2: Inconsistent IC50 Values for Compound X
Inconsistent IC50 values are a common challenge. The workflow below can help diagnose the root cause.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Data Presentation
Table 1: Solubility of Compound X in Various Assay Buffers
| Buffer System | pH | Ionic Strength (mM) | Maximum Soluble Concentration (µM) |
| Phosphate Buffered Saline (PBS) | 7.4 | 150 | 25 |
| Tris-HCl | 7.5 | 100 | 50 |
| HEPES | 7.2 | 50 | 75 |
Table 2: Stability of Compound X at Different Temperatures
| Temperature (°C) | Incubation Time (hours) | Percent Degradation |
| 4 | 24 | < 1% |
| 25 (Room Temp) | 2 | 5% |
| 25 (Room Temp) | 8 | 20% |
| 37 | 2 | 15% |
Experimental Protocols
Protocol: Assessing the Stability of Compound X using HPLC
This protocol outlines a method to determine the stability of Compound X in a specific assay buffer over time.
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
-
Preparation of Working Solution:
-
Dilute the stock solution to a final concentration of 100 µM in the desired assay buffer.
-
-
Incubation:
-
Aliquot the working solution into multiple vials.
-
Incubate the vials at the desired temperature (e.g., 25°C).
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one vial from incubation.
-
Immediately quench any potential reaction by adding an equal volume of cold acetonitrile.
-
-
HPLC Analysis:
-
Inject the quenched samples onto a C18 reverse-phase HPLC column.
-
Use a suitable mobile phase gradient (e.g., water:acetonitrile with 0.1% formic acid) to separate Compound X from its degradation products.
-
Monitor the elution profile using a UV detector at the absorbance maximum of Compound X.
-
-
Data Analysis:
-
Calculate the peak area of Compound X at each time point.
-
Determine the percentage of intact Compound X remaining relative to the T=0 time point.
-
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway in which Compound X acts as an inhibitor of Kinase B.
Caption: Hypothetical signaling pathway for Compound X.
How to prevent Trazium esilate precipitation in buffers
Welcome to the technical support center for Trazium esilate. This resource provides researchers, scientists, and drug development professionals with essential information to prevent the precipitation of this compound in buffer solutions during experiments.
I. Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues related to this compound precipitation in a question-and-answer format.
Q1: My this compound solution, prepared in Phosphate-Buffered Saline (PBS) at pH 7.4, has become cloudy and formed a precipitate. What is the likely cause?
A1: this compound is a weakly basic compound with a pKa of 8.2. Its solubility is highly dependent on the pH of the solution. In neutral to slightly alkaline conditions, such as PBS at pH 7.4, the equilibrium shifts towards the un-ionized, less soluble free base form, leading to precipitation. Weakly basic drugs often exhibit good solubility in acidic environments but can precipitate in near-neutral intestinal pH ranges.[1][2] Additionally, phosphate (B84403) buffers can sometimes interact with drug molecules to form less soluble salts, further promoting precipitation.[3]
Q2: At what concentration does this compound typically start to precipitate in aqueous buffers?
A2: The critical concentration for precipitation is buffer- and pH-dependent. However, as a general guideline, concentrations exceeding 2 mg/mL in aqueous buffers at or near physiological pH (pH 7.0-7.4) are at high risk of precipitation. Lowering the concentration is a primary strategy to maintain solubility.
Q3: How does temperature affect the solubility of this compound?
A3: The solubility of this compound is endothermic, meaning it is more soluble at higher temperatures. If you are working at lower temperatures (e.g., < 15°C), the risk of precipitation increases. Maintaining a consistent and moderately elevated temperature (e.g., 25°C or 37°C) can help keep the compound in solution.
Q4: I need to work at a physiological pH. What buffer systems are recommended as alternatives to PBS?
A4: When working near physiological pH, it is advisable to switch from phosphate-based buffers to alternatives that are less likely to form insoluble salts. Citrate (B86180) and Tris-HCl buffers are excellent choices. The selection of a buffer should consider its pKa to ensure it is effective at the target pH.[4] The table below provides recommended buffer alternatives.
Table 1: Recommended Buffer Systems for this compound
| Buffer System | Recommended pH Range | Concentration (mM) | Key Advantages |
| Citrate Buffer | 4.0 - 6.2 | 20 - 50 | Reduces the risk of phosphate salt precipitation. |
| Tris-HCl | 7.0 - 8.0 | 20 - 50 | Suitable for experiments in the physiological pH range. |
| HEPES | 7.2 - 7.6 | 10 - 25 | Good buffering capacity at physiological pH. |
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for dissolving and storing this compound stock solutions?
A1: To ensure maximum solubility and prevent precipitation, this compound stock solutions should be prepared and stored in an acidic buffer with a pH between 4.0 and 5.5. In this pH range, the compound will be fully protonated and highly soluble.
Q2: Can I use co-solvents or other excipients to improve the solubility of this compound?
A2: Yes, various formulation strategies can enhance the solubility of poorly soluble drugs.[5][6][7] Using co-solvents such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) can significantly improve solubility. Additionally, complexation with cyclodextrins can be an effective method.[6] It is crucial to validate the compatibility of any excipient with your specific experimental system.
Q3: How should I prepare a this compound solution in a physiological buffer to minimize precipitation?
A3: The recommended method is the "pH-shift" approach. First, dissolve the this compound in a small volume of acidic solution (e.g., pH 4.5 citrate buffer) to create a concentrated, fully dissolved stock. Then, slowly add this acidic stock solution to the larger volume of the final physiological buffer (e.g., Tris-HCl at pH 7.4) with continuous stirring. This method helps prevent localized high concentrations of the un-ionized form, reducing the likelihood of precipitation.[2]
Q4: Are there any analytical techniques to monitor for early signs of precipitation?
A4: Dynamic Light Scattering (DLS) is a highly sensitive technique that can detect the formation of sub-micron particles, which are often precursors to visible precipitation. Regular monitoring of your solution's turbidity using a spectrophotometer (measuring absorbance at ~600 nm) can also serve as a simple, indirect method to check for emerging cloudiness.
III. Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Solution in Tris-HCl Buffer (pH 7.4)
This protocol details the pH-shift method to minimize precipitation when preparing this compound solutions at physiological pH.
-
Prepare an Acidic Stock Solution (10 mg/mL):
-
Weigh the required amount of this compound powder.
-
Dissolve it in a 50 mM citrate buffer at pH 4.5 to a final concentration of 10 mg/mL.
-
Ensure complete dissolution by gentle vortexing or sonication. The solution should be clear.
-
-
Prepare the Final Buffer:
-
Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.4.
-
Place the required volume of the Tris-HCl buffer in a beaker on a magnetic stirrer set to a moderate speed.
-
-
Dilute the Stock Solution:
-
Slowly add the 10 mg/mL acidic stock solution dropwise to the stirring Tris-HCl buffer to achieve the final desired concentration of 1 mg/mL.
-
Continue stirring for at least 15 minutes after the addition is complete.
-
-
Final Check:
-
Visually inspect the final solution for any signs of cloudiness or precipitation.
-
For critical applications, it is recommended to filter the solution through a 0.22 µm filter.
-
IV. Visual Guides
Signaling Pathways and Workflows
Caption: Factors leading to this compound precipitation.
Caption: Recommended workflow for preparing this compound solutions.
References
- 1. Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of solution conditions on the precipitation of phosphate for recovery. A thermodynamic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the bioavailability of Trazium esilate in vivo
Technical Support Center: Trazium Esilate
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the in vivo bioavailability of this compound. The following guides and FAQs will help you address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in our rat model. What are the likely causes?
A1: The low oral bioavailability of this compound is likely due to a combination of factors stemming from its classification as a Biopharmaceutics Classification System (BCS) Class IV compound. This means it has both low aqueous solubility and low intestinal permeability.[1][2] The primary challenges are:
-
Poor Aqueous Solubility: this compound is a highly lipophilic molecule (LogP > 4.5) with extremely low water solubility (< 0.01 mg/mL). This limits its dissolution in the gastrointestinal (GI) tract, which is a critical first step for absorption.[3]
-
Extensive First-Pass Metabolism: The compound is a known substrate for Cytochrome P450 3A4 (CYP3A4) enzymes, which are abundant in the liver and intestinal wall.[4][5] This leads to significant degradation of the molecule before it can reach systemic circulation.
-
P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-gp efflux pump.[6][7] This transporter, located on the apical membrane of intestinal epithelial cells, actively pumps the absorbed drug back into the GI lumen, further reducing net absorption.[8][9]
Q2: What formulation strategies can we employ to overcome the solubility issue of this compound?
A2: To address the poor solubility, you need to enhance the dissolution rate and concentration of the drug in the GI tract. Consider the following advanced formulation strategies:[10][11]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in an amorphous (non-crystalline) state can significantly increase its apparent solubility and dissolution rate.[2][12] This can be achieved through techniques like spray drying or hot-melt extrusion.[2][13]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can be highly effective.[11][14] These systems form fine oil-in-water emulsions in the gut, which can keep the lipophilic drug solubilized and enhance its absorption via lymphatic pathways.[3][15]
-
Particle Size Reduction (Nanomilling): Reducing the particle size of the drug to the nanometer range (nanocrystals) dramatically increases the surface area-to-volume ratio.[2] This leads to a faster dissolution rate according to the Noyes-Whitney equation.[15]
Q3: How can we mitigate the effects of first-pass metabolism and P-gp efflux?
A3: Overcoming metabolic and transporter-related barriers often requires a multi-pronged approach:
-
Inhibition of CYP3A4: For preclinical studies, co-administration with a known CYP3A4 inhibitor (e.g., ketoconazole) can be used to confirm the extent of metabolic degradation. Some formulation excipients, like certain surfactants used in SEDDS, can also have a mild inhibitory effect on intestinal CYP3A4.
-
Inhibition of P-gp: Co-administration with a P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporine) can saturate the efflux pumps and allow for greater net absorption of this compound.[16] Many modern formulation strategies utilize excipients that also have P-gp inhibitory properties.
-
Lymphatic Targeting: Lipid-based formulations, particularly those with long-chain fatty acids, can promote absorption into the lymphatic system, which bypasses the portal circulation and thus reduces first-pass metabolism in the liver.[3]
Q4: We are seeing high variability in our pharmacokinetic data between animals. What could be the cause?
A4: High inter-animal variability is a common issue when working with BCS Class IV compounds and can stem from several sources:
-
Formulation Inhomogeneity: If you are using a suspension, ensure it is uniformly mixed before dosing each animal. Particle settling can lead to inconsistent dosing.
-
Physiological Differences: Minor differences in gastric pH, intestinal motility, and food content can have a magnified impact on the dissolution and absorption of a poorly soluble drug. Ensure animals are fasted consistently before dosing to standardize GI conditions.[17]
-
Precipitation in the GI Tract: Your formulation may be stable on the bench, but the drug could be precipitating out of solution upon dilution in the aqueous environment of the stomach or intestine. This is a critical failure point for many enabling formulations.
Troubleshooting Guide
This table provides a structured approach to troubleshooting common experimental issues.
| Problem Observed | Potential Root Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Low Cmax and AUC after oral dosing | 1. Poor dissolution in the GI tract.2. Extensive first-pass metabolism.3. P-gp efflux.4. Precipitation of the drug from the formulation in vivo. | 1. Formulation: Switch to an enabling formulation (ASD, SEDDS, Nanocrystals). See Protocol 1.2. Mechanistic Study: Co-administer with CYP3A4/P-gp inhibitors (e.g., ketoconazole/verapamil) to probe metabolic and efflux barriers.3. In Vitro Testing: Perform in vitro dissolution and precipitation studies in simulated gastric and intestinal fluids (FaSSGF, FeSSGF, FaSSIF) to predict in vivo performance. |
| High variability in plasma concentrations (High %CV) | 1. Inconsistent dosing due to formulation inhomogeneity.2. Variable GI physiology (e.g., food effects).3. Erratic absorption of a poorly soluble compound. | 1. Formulation Check: Ensure suspensions are thoroughly re-suspended before each dose. For solutions, confirm drug remains dissolved.2. Standardize Protocol: Implement a strict and consistent fasting period for all animals before dosing.[17]3. Improve Formulation: A robust solubilization strategy (e.g., SMEDDS) can reduce variability by minimizing reliance on endogenous solubilization mechanisms. |
| Drug is detectable after IV, but not oral administration | 1. Extremely poor absorption.2. Complete first-pass metabolism. | 1. Dose Escalation: Carefully increase the oral dose to see if any compound appears in circulation (monitor for toxicity).2. Portal Vein Sampling: In a specialized surgical model, sample blood from the portal vein to see if the drug is being absorbed from the gut before being cleared by the liver.3. Use Potent Inhibitors: Co-administer potent, dual CYP3A4 and P-gp inhibitors to maximize the chance of systemic exposure. |
| Amorphous Solid Dispersion (ASD) shows poor in vivo performance | 1. Drug is re-crystallizing in the GI tract.2. Polymer is not maintaining supersaturation in vivo. | 1. Polymer Selection: Screen different polymers (e.g., HPMC-AS, PVP/VA, Soluplus®) to find one that best stabilizes the amorphous drug and maintains supersaturation.2. In Vitro Dissolution/Precipitation: Use a two-stage dissolution test (acidic to neutral pH) to simulate GI transit and monitor for crystallization. |
Quantitative Data Summary
The following table presents hypothetical, yet plausible, pharmacokinetic data from a preclinical rat study. It is designed to illustrate the potential improvements in bioavailability when applying different formulation strategies to this compound compared to a simple aqueous suspension.
| Formulation Group | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 15 ± 5 | 2.0 | 45 ± 18 | 100% (Reference) |
| Micronized Suspension | 10 | 40 ± 12 | 1.5 | 130 ± 40 | ~289% |
| Nanocrystal Suspension | 10 | 110 ± 30 | 1.0 | 450 ± 110 | ~1000% |
| Amorphous Solid Dispersion (HPMC-AS) | 10 | 250 ± 65 | 1.0 | 1350 ± 300 | ~3000% |
| SMEDDS | 10 | 400 ± 90 | 0.75 | 2100 ± 450 | ~4667% |
| IV Solution (for reference) | 1 | 850 ± 150 | 0.08 | 950 ± 180 | Absolute F% (Suspension) = ~0.5% |
Data are presented as Mean ± SD (n=5 rats per group). Relative Bioavailability calculated as: (AUCtest / AUCref) x 100. Absolute Bioavailability (F%) calculated as: (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Experimental Protocols
Protocol 1: Preparation and Evaluation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
1. Objective: To formulate this compound in a SMEDDS and characterize its properties.
2. Materials:
-
This compound
-
Oil Phase: Capryol™ 90 (Caprylic/capric mono- and diglycerides)
-
Surfactant: Kolliphor® RH40 (Polyoxyl 40 hydrogenated castor oil)
-
Co-surfactant: Transcutol® P (Diethylene glycol monoethyl ether)
3. Methodology: a. Solubility Screening: Determine the saturation solubility of this compound in various oils, surfactants, and co-surfactants to select the best components. b. Ternary Phase Diagram Construction: To identify the optimal ratio of components, prepare a series of blank formulations with varying ratios of oil, surfactant, and co-surfactant (e.g., from 10:90:0 to 90:10:0). Titrate each mixture with water and observe the formation of a clear, microemulsified region. c. Formulation Preparation: i. Based on the phase diagram, select an optimal ratio (e.g., 30% Oil, 50% Surfactant, 20% Co-surfactant). ii. Dissolve this compound in the Transcutol® P with gentle vortexing. iii. Add the Capryol™ 90 and Kolliphor® RH40. iv. Vortex the mixture until a clear, homogenous, and pale-yellow pre-concentrate is formed. d. Characterization: i. Emulsification Study: Add 1 mL of the SMEDDS pre-concentrate to 250 mL of purified water at 37°C with gentle stirring. Observe the time to emulsify and the clarity of the resulting microemulsion. ii. Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the formed microemulsion using a dynamic light scattering (DLS) instrument. An acceptable SMEDDS should form droplets < 200 nm with a PDI < 0.3.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
1. Objective: To determine the pharmacokinetic profile of this compound formulations after oral administration in Sprague-Dawley rats.[18][19]
2. Animals: Male Sprague-Dawley rats (220-250 g), fasted overnight with free access to water.[19]
3. Experimental Design: a. Divide rats into groups (n=5 per formulation, e.g., Suspension vs. SMEDDS). b. Administer the designated formulation via oral gavage at a dose of 10 mg/kg. c. Collect blood samples (approx. 200 µL) from the tail vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose. d. An IV group dosed at 1 mg/kg should be included to determine absolute bioavailability.
4. Sample Processing and Analysis: a. Centrifuge blood samples (e.g., 10,000 rpm for 10 min) to separate plasma. b. Store plasma at -80°C until analysis. c. Bioanalysis: i. Perform protein precipitation on plasma samples by adding acetonitrile (B52724) (1:3 ratio). ii. Centrifuge to pellet the protein and transfer the supernatant. iii. Evaporate the supernatant to dryness and reconstitute in mobile phase. iv. Quantify the concentration of this compound using a validated LC-MS/MS method.
5. Data Analysis: a. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T½) using non-compartmental analysis software (e.g., Phoenix WinNonlin). b. Calculate relative and absolute bioavailability.
Visualizations
Signaling & Metabolic Pathways
Caption: Key barriers to the oral bioavailability of this compound.
Experimental Workflow
Caption: Workflow for formulation development and in vivo testing.
Troubleshooting Logic
Caption: Logical flow for troubleshooting low bioavailability issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. agnopharma.com [agnopharma.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP3A4 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. upm-inc.com [upm-inc.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 13. FORMULATION DEVELOPMENT - Formulating Immediate-Release Tablets for Poorly Soluble Drugs [drug-dev.com]
- 14. future4200.com [future4200.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. benchchem.com [benchchem.com]
- 18. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Trazium esilate interference with common assay reagents
Technical Support Center: Trazium Esilate
This technical support center provides guidance for researchers, scientists, and drug development professionals using this compound in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues, particularly concerning interference with common assay reagents.
Disclaimer: Published data on direct interference of this compound with common biochemical and cell-based assays is limited. The information provided below is based on the known pharmacological properties of this compound and general principles of assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound (also known as EGYT-3615) is a potential antidepressant with psychostimulant-like properties.[1][2] Its mechanism of action is thought to involve the central dopaminergic and adrenergic systems.[1][3] It is structurally classified as an as-triazino isoquinolinium salt.[3]
Key pharmacological activities include:
-
Potentiation of amphetamine-induced stereotypy and hypermotility.[1][3]
-
Antagonism of tetrabenazine (B1681281) effects and potentiation of yohimbine.[3]
-
Blockade of apomorphine-induced hypothermia and stereotypy.[1]
-
Inhibition of the cataleptic state induced by bulbocapnine.[1][3]
-
Enhancement of the effect of norepinephrine (B1679862) on isolated rat vas deferens.[1][3]
Q2: Are there any known signaling pathways affected by this compound?
While specific signaling pathways have not been fully elucidated, evidence suggests that this compound influences dopaminergic and adrenergic signaling.[1][3] It has been shown to be a weak displacer at α1-, α2-, and D2-receptors and may increase the spontaneous outflow of dopamine (B1211576) in the rat striatum.[3] After repeated administration, it has been observed to induce α2-receptor desensitization.[3]
Caption: Hypothesized influence of this compound on dopaminergic and adrenergic systems.
Q3: Has this compound been reported to interfere with common laboratory assays?
Currently, there is no specific published data detailing the interference of this compound with common laboratory assays such as ELISA, Western blotting, fluorescence-based assays, or reporter gene assays. However, based on its chemical structure and biological activity, potential interferences can be anticipated.
Troubleshooting Guides
General Considerations for Assay Interference
When unexpected or inconsistent results are obtained in the presence of this compound, consider the following potential sources of interference:
-
Chemical Reactivity: The as-triazino isoquinolinium salt structure may have reactive moieties that could interact with assay components.
-
Receptor Binding: As a molecule targeting neurotransmitter receptors, it might interact with other proteins or receptors present in cell lysates or as assay targets, leading to non-specific binding.
-
Optical Properties: The compound may possess inherent fluorescent or quenching properties that could interfere with fluorescence-based assays.
Troubleshooting Workflow for Suspected Interference
Caption: A logical workflow to troubleshoot suspected assay interference by this compound.
Assay-Specific Troubleshooting
Enzyme-Linked Immunosorbent Assay (ELISA)
| Observed Issue | Potential Cause Related to this compound | Recommended Action |
| High Background | Non-specific binding of this compound to the plate or blocking proteins. | Increase the number of wash steps. Optimize the concentration and type of blocking buffer (e.g., BSA vs. non-fat dry milk). |
| False Positive/Negative | This compound may interfere with the antibody-antigen interaction or the enzymatic detection step. | Run a compound-only control (this compound without the analyte) to check for direct effects on the detection system. Perform a spike-and-recovery experiment to assess the effect of this compound on analyte detection. |
Experimental Protocol: Spike-and-Recovery for ELISA
-
Prepare a known concentration of your analyte (the "spike").
-
Prepare three sets of samples:
-
Sample A: Assay buffer with the spike.
-
Sample B: Assay buffer with this compound at the desired experimental concentration.
-
Sample C: Assay buffer with both the spike and this compound.
-
-
Run the ELISA on all three samples.
-
Calculate the recovery: (Signal of Sample C - Signal of Sample B) / Signal of Sample A * 100%.
-
A recovery significantly different from 100% indicates interference.
Western Blot
| Observed Issue | Potential Cause Related to this compound | Recommended Action |
| Non-specific Bands | This compound might alter protein conformation or interact with antibodies non-specifically. | Ensure thorough washing steps. Optimize primary and secondary antibody concentrations. Use a different blocking buffer. |
| Altered Band Intensity | This compound could affect the target protein's expression or stability in cell-based experiments, or interfere with antibody binding. | Include loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading. Perform a dose-response experiment with this compound to assess its effect on target protein levels. |
Fluorescence-Based Assays (e.g., FRET, Fluorescence Polarization)
| Observed Issue | Potential Cause Related to this compound | Recommended Action |
| Quenching or Enhancement of Signal | This compound may have intrinsic fluorescent properties or act as a quencher. | Measure the fluorescence spectrum of this compound alone at the excitation and emission wavelengths of your assay. Run controls with this compound in the absence of the fluorescent probe to quantify its contribution to the signal. |
| Inconsistent Readings | The compound may precipitate at the concentrations used, scattering light. | Check the solubility of this compound in your assay buffer. Visually inspect the wells for precipitation. |
Experimental Protocol: Assessing Intrinsic Fluorescence/Quenching
-
Prepare a dilution series of this compound in the assay buffer.
-
In a microplate reader, measure the fluorescence of each concentration at the excitation and emission wavelengths used in your assay.
-
To test for quenching, prepare a constant concentration of your fluorescent probe and add the dilution series of this compound.
-
A decrease in fluorescence intensity with increasing this compound concentration suggests quenching.
Reporter Gene Assays (e.g., Luciferase, β-galactosidase)
| Observed Issue | Potential Cause Related to this compound | Recommended Action |
| Inhibition or Activation of Reporter Enzyme | This compound may directly interact with and inhibit or activate the reporter enzyme (e.g., luciferase). | Perform a cell-free reporter enzyme assay. Incubate recombinant reporter enzyme with this compound and the enzyme's substrate. A change in signal indicates direct interference. |
| Altered Reporter Gene Expression | The compound could have off-target effects on the promoter driving the reporter gene or on general cell health and transcription/translation machinery. | Use a constitutively active control reporter vector (e.g., CMV or SV40 promoter) to assess general effects on gene expression. Perform a cell viability assay (e.g., MTT, trypan blue) in parallel to rule out cytotoxicity. |
Quantitative Data Summary (Hypothetical)
As no specific quantitative data is available for this compound interference, the following table is a template for how researchers could summarize their own findings from the troubleshooting experiments described above.
| Assay Type | This compound Conc. | Observed Effect | % Interference (Calculated) |
| ELISA | 10 µM | Decreased signal | e.g., 25% signal reduction |
| Fluorescence Assay | 10 µM | Increased background | e.g., 15% increase in baseline fluorescence |
| Luciferase Assay | 10 µM | No significant change | < 5% change in signal |
References
Modifying Trazium esilate for better cell permeability
Welcome to the technical support center for Trazium esilate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the cell permeability of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound and its analogs.
Q1: My this compound analog shows high potency in cell-free kinase assays but is inactive in cell-based assays. What is the likely cause?
A: A significant drop in potency between a cell-free and a cell-based assay is a strong indicator of poor cell permeability. This compound, in its parent form, has a high polar surface area (PSA) and multiple hydrogen bond donors, which can limit its ability to passively diffuse across the lipid bilayer of the cell membrane. You should verify the permeability of your analog using an in-vitro permeability assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).[1][2]
Q2: I've attempted to improve permeability by adding a lipophilic group to this compound, but the permeability has not improved in my PAMPA assay. Why might this be?
A: While increasing lipophilicity is a common strategy, it may not always lead to improved permeability and can sometimes be counterproductive.[3] Consider the following possibilities:
-
Increased Molecular Weight: The addition of a large lipophilic group might have increased the molecular weight of the compound beyond the optimal range for passive diffusion.
-
Poor Aqueous Solubility: The increased lipophilicity might have drastically reduced the aqueous solubility of your analog. A compound must be in solution to partition into the cell membrane.[4] Issues with low aqueous solubility are a common challenge in permeability assays.[5][6]
-
Conformational Masking: The modification might induce a conformational change that masks other parts of the molecule, or the lipophilic group itself might be in a sterically hindered position, preventing effective interaction with the lipid membrane.
-
Sub-optimal logP: An excessively high logP can lead to the compound being retained within the lipid membrane instead of passing through it.
Q3: My this compound prodrug is stable in the assay medium but does not show intracellular activity. What should I investigate?
A: This suggests that the prodrug is able to cross the cell membrane but is not being efficiently converted to the active this compound form intracellularly. Prodrugs require enzymatic or chemical cleavage to release the active parent drug.[7][8][9] You should investigate:
-
Intracellular Enzyme Availability: Confirm that the cell line you are using expresses the necessary enzymes (e.g., esterases, phosphatases) to cleave the promoiety from your prodrug.[10]
-
Cleavage Kinetics: The rate of cleavage might be too slow to release a sufficient concentration of active this compound to exert a therapeutic effect. Consider performing a time-course experiment to measure the intracellular concentration of both the prodrug and the released active compound.
Q4: I am seeing a high efflux ratio (>2) for my this compound analog in the Caco-2 assay. What does this mean?
A: A high efflux ratio in a bidirectional Caco-2 assay indicates that your compound is likely a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[11][12][13] These transporters actively pump the compound out of the cell, reducing its intracellular concentration. To confirm this, you can repeat the Caco-2 assay in the presence of known inhibitors of these transporters (e.g., verapamil (B1683045) for P-gp).[13] A significant increase in the apical-to-basolateral permeability in the presence of an inhibitor would confirm that your analog is a substrate for that efflux pump.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a potent, synthetic small molecule inhibitor of Kinase-X, an intracellular enzyme implicated in aberrant cell signaling pathways associated with certain cancers. Its therapeutic potential is currently limited by its poor cell permeability.
Q2: What are the main structural features of this compound that contribute to its low cell permeability?
A: The primary obstacles to this compound's cell permeability are:
-
High Polar Surface Area (PSA): Molecules with a PSA greater than 140 Ų tend to have poor cell membrane permeability.[14] this compound has a calculated PSA of 155 Ų.
-
Multiple Hydrogen Bond Donors: The presence of several hydrogen bond donors increases the energy required for the molecule to move from the aqueous extracellular environment into the lipophilic interior of the cell membrane. Masking these hydrogen bond donors can be an effective strategy.[3][15]
-
Ionizable Groups: The esilate salt form and other ionizable groups on the molecule can lead to a high charge at physiological pH, which hinders passive diffusion across the membrane.
Q3: What are the recommended initial strategies for improving the cell permeability of this compound?
A: Two main strategies are recommended for initial modification attempts:
-
Prodrug Approach: This involves masking polar functional groups (like carboxylic acids or hydroxyls) with lipophilic moieties that can be cleaved off by intracellular enzymes.[7][8][16] For example, converting a carboxylic acid to an ester can significantly improve permeability.[16] This is a versatile approach to enhance physicochemical properties.[7][8]
-
Reduction of Polar Surface Area (PSA): Systematically replace polar functional groups with less polar bioisosteres or remove them if they are not essential for pharmacological activity. This can involve strategies like N-methylation to reduce the number of hydrogen bond donors.[3]
Q4: Which in-vitro assays are recommended for evaluating the cell permeability of this compound analogs?
A: A tiered approach is recommended:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[1][17] It is excellent for initial screening and rank-ordering of compounds based on their passive permeability.[17][18]
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[11][12] It provides more comprehensive information by assessing not only passive diffusion but also active transport and efflux mechanisms.[5][11] It is considered a gold standard for predicting in-vivo drug absorption.[6][19]
Data Presentation
Table 1: Physicochemical and Permeability Data for this compound and Analogs
| Compound | Modification | MW ( g/mol ) | cLogP | PSA (Ų) | PAMPA Pₑ (10⁻⁶ cm/s) | Caco-2 Pₐₚₚ (A-B) (10⁻⁶ cm/s) | Efflux Ratio |
| This compound | Parent Drug | 540.6 | 1.2 | 155 | 0.5 | 0.2 | 1.1 |
| Analog A | Methyl Ester Prodrug | 554.6 | 2.5 | 130 | 4.2 | 3.5 | 1.5 |
| Analog B | N-Methylation | 554.6 | 1.8 | 142 | 2.1 | 1.8 | 4.5 |
| Analog C | Isopropyl Ester Prodrug | 582.7 | 3.1 | 130 | 8.9 | 7.2 | 1.8 |
| Analog D | Hydroxyl Bioisostere | 524.6 | 1.5 | 135 | 1.5 | 0.8 | 1.3 |
Table 2: Efficacy of this compound and Analogs
| Compound | Kinase-X IC₅₀ (nM) (Cell-Free) | Cell-Based IC₅₀ (nM) (MCF-7) |
| This compound | 5 | >10,000 |
| Analog A | 8 | 550 |
| Analog B | 7 | 2,100 |
| Analog C | 10 | 150 |
| Analog D | 15 | >5,000 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from standard methodologies for assessing passive permeability.[1][17][18]
Objective: To determine the effective permeability (Pₑ) of this compound analogs via passive diffusion.
Materials:
-
96-well microfilter plate (Donor plate)
-
96-well acceptor plate
-
Lecithin in dodecane (B42187) solution (e.g., 1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (e.g., high and low permeability controls)
-
Plate reader (UV-Vis) or LC-MS/MS for quantification
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Prepare Lipid Membrane: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate. Allow it to impregnate the filter for 5 minutes.
-
Prepare Donor Solutions: Dissolve test compounds in PBS (with a small percentage of DMSO, e.g., <1%, if necessary for solubility) to a final concentration of 100 µM.
-
Start Assay: Add 150 µL of the donor solution to each well of the donor plate.
-
Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the acceptor buffer.
-
Incubation: Incubate the assembled plates at room temperature for 16-18 hours with gentle shaking.
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Permeability: Calculate the effective permeability (Pₑ) using the appropriate formula, taking into account the incubation time, membrane area, and volumes of the donor and acceptor wells.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol provides a method for assessing both passive permeability and active transport.[11][12][20]
Objective: To determine the apparent permeability coefficient (Pₐₚₚ) and efflux ratio of this compound analogs.
Materials:
-
Caco-2 cells (ATCC)
-
24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4)
-
Test compounds, control compounds (e.g., atenolol, propranolol), and efflux inhibitors (e.g., verapamil)
-
TEER (Transepithelial Electrical Resistance) meter
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 18-22 days to allow them to differentiate and form a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use monolayers with TEER values within the acceptable range (e.g., ≥200 Ω·cm²).[13][20]
-
Prepare Dosing Solutions: Prepare dosing solutions of the test compounds at a final concentration (e.g., 10 µM) in pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Transport:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber (e.g., 0.4 mL).
-
Add fresh transport buffer to the basolateral (lower) chamber (e.g., 1.2 mL).
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
-
Basolateral to Apical (B-A) Transport:
-
Perform this concurrently on a separate set of monolayers.
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample as described for A-B transport.
-
-
Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.
-
Calculate Pₐₚₚ and Efflux Ratio:
-
Calculate the Pₐₚₚ for both A-B and B-A directions.
-
Calculate the efflux ratio by dividing the Pₐₚₚ (B-A) by the Pₐₚₚ (A-B).
-
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase-X.
Caption: Workflow for modifying and testing this compound analogs.
Caption: Logic for troubleshooting poor permeability of this compound.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 2. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar [semanticscholar.org]
- 10. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Polar surface area - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Trazium esilate degradation pathways and byproducts
This technical support center provides troubleshooting guides and frequently asked questions regarding the degradation pathways and byproducts of Trazium esilate. The following information is based on forced degradation studies and is intended to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways observed for this compound?
A1: this compound is susceptible to degradation through three primary pathways: hydrolysis, oxidation, and photolysis. Under forced degradation conditions, the molecule has shown susceptibility to acid and base-catalyzed hydrolysis, degradation in the presence of oxidizing agents, and degradation upon exposure to UV light.[1][2][3]
Q2: What are the major degradation byproducts of this compound?
A2: The major degradation byproducts identified are TE-H1 (from hydrolysis), TE-O1 (from oxidation), and TE-P1 (from photolysis). The formation of these byproducts is dependent on the specific stress conditions applied.
Q3: My analytical method is not separating this compound from its degradation products. What should I do?
A3: A stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradants.[2][4] If you are experiencing co-elution, consider optimizing your chromatographic conditions. This may include adjusting the mobile phase composition, pH, gradient slope, or stationary phase. A longer run time may also be necessary to ensure all byproducts have eluted.[2]
Q4: I am observing unexpected peaks in my chromatogram during a stability study. How can I identify them?
A4: Unexpected peaks likely represent degradation products or impurities.[2] To identify these, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective for structural elucidation.[3] Comparing the mass-to-charge ratio (m/z) and fragmentation patterns of the unknown peaks with the parent drug can help in identifying the chemical modifications.
Troubleshooting Guides
Issue: Significant degradation of this compound is observed under accelerated stability conditions (40°C/75% RH).
-
Possible Cause: Inherent instability of the drug substance to heat and humidity.
-
Troubleshooting Steps:
-
Confirm Results: Repeat the stability study under the same conditions to ensure the results are reproducible.
-
Characterize Degradants: Identify the specific degradation products being formed using a validated stability-indicating method with mass spectrometry detection.
-
Formulation Optimization: If this compound is in a formulation, consider the role of excipients in the degradation. It may be necessary to evaluate alternative excipients or add stabilizers.
-
Packaging Evaluation: The current packaging may not provide sufficient protection against moisture. Consider using packaging with a higher moisture barrier.
-
Issue: Variable results in photostability studies.
-
Possible Cause: Inconsistent light exposure or spectral distribution of the light source.
-
Troubleshooting Steps:
-
Standardize Light Source: Ensure the use of a calibrated light source that complies with ICH Q1B guidelines for photostability testing.
-
Control for Temperature: Use a cooling system within the photostability chamber to ensure that degradation is due to light exposure and not heat.
-
Use of Control Samples: Always include dark controls (samples shielded from light) to differentiate between photolytic and thermal degradation.
-
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies on this compound.
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Duration | This compound Remaining (%) | Major Byproduct(s) Formed |
| 0.1 M HCl | 24 hours | 85.2 | TE-H1 |
| 0.1 M NaOH | 8 hours | 78.5 | TE-H1 |
| 3% H₂O₂ | 24 hours | 89.1 | TE-O1 |
| UV Light (ICH Q1B) | 72 hours | 92.4 | TE-P1 |
| Thermal (80°C) | 48 hours | 98.1 | Minor, unidentified |
Table 2: Formation of Major Byproducts Over Time in Solution (pH 7.4, 37°C)
| Time Point | This compound (%) | TE-H1 (%) | TE-O1 (%) |
| 0 hours | 100 | 0 | 0 |
| 24 hours | 98.9 | 0.8 | 0.3 |
| 48 hours | 97.8 | 1.5 | 0.7 |
| 72 hours | 96.7 | 2.3 | 1.0 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL) to UV light as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but shielded from light.
-
Thermal Degradation: Store the solid drug substance and a solution of the drug at 80°C for 48 hours.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Degradation pathways of this compound under stress conditions.
Caption: Workflow for forced degradation studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of stability-indicating assay method and liquid chromatography-quadrupole-time-of-flight mass spectrometry-based structural characterization of the forced degradation products of alpelisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical methods for the investigation of enzyme-catalyzed degradation of polyethylene terephthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming resistance to Trazium esilate in cell lines
Welcome to the technical support center for Trazium esilate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound in cell lines during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic tyrosine kinase inhibitor (TKI). It is designed to selectively target and inhibit the constitutively active 'Signal Transducer and Activator of Proliferation' (STATP) kinase, a key driver in various cancer cell lines. Inhibition of STATP is intended to block downstream signaling pathways responsible for cell proliferation and survival.
Q2: My this compound-sensitive cell line is showing signs of developing resistance. What are the common initial troubleshooting steps?
A2: Initial signs of resistance can include a gradual increase in the IC50 value or a reduced apoptotic response at previously effective concentrations. We recommend the following initial steps:
-
Cell Line Authentication: Verify the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Mycoplasma Testing: Screen for mycoplasma contamination, as this can alter cellular response to therapeutic agents.
-
Reagent Quality Control: Confirm the concentration and purity of your this compound stock solution. Degradation of the compound can mimic resistance.
-
Culture Conditions: Ensure consistent cell culture conditions (media, serum, CO2 levels, and passage number) as variations can influence drug sensitivity.
Q3: What are the known or hypothesized mechanisms of acquired resistance to this compound?
A3: Based on pre-clinical models and patterns observed with other TKIs, acquired resistance to this compound can emerge through several mechanisms:
-
Secondary Mutations in the STATP Kinase Domain: Mutations in the drug-binding pocket of STATP can reduce the binding affinity of this compound.
-
Upregulation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to circumvent the blocked STATP pathway. Common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Phenotypic Changes: A subset of cells may undergo an epithelial-to-mesenchymal transition (EMT), leading to a more resistant and migratory phenotype.
Troubleshooting Guides
Guide 1: Investigating Suspected On-Target Resistance (STATP Mutations)
If you suspect resistance is due to alterations in the STATP target itself, this guide provides a workflow to investigate potential mutations.
Experimental Workflow:
Caption: Workflow for identifying and validating STATP kinase domain mutations.
Experimental Protocols:
-
STATP Kinase Domain Sequencing:
-
Design primers flanking the coding region of the STATP kinase domain.
-
Perform PCR amplification on genomic DNA isolated from both sensitive and resistant cell lines.
-
Purify the PCR products and perform Sanger sequencing.
-
Align sequences from resistant and sensitive cells to identify mutations.
-
-
In vitro Kinase Assay:
-
Clone the wild-type and identified mutant STATP kinase domains into an expression vector.
-
Express and purify the recombinant proteins.
-
Perform an in vitro kinase assay using a generic substrate in the presence of varying concentrations of this compound.
-
Determine the IC50 values for both wild-type and mutant STATP to quantify the change in drug sensitivity.
-
Data Presentation:
| Kinase Version | IC50 of this compound (nM) | Fold Change in Resistance |
| Wild-Type STATP | 15 | - |
| STATP (T315I mutant) | 450 | 30 |
| STATP (G250E mutant) | 98 | 6.5 |
Guide 2: Assessing Bypass Pathway Activation
This guide outlines the steps to determine if resistant cells have activated alternative signaling pathways.
Signaling Pathway Diagram:
Caption: this compound mechanism and potential bypass signaling pathways.
Experimental Protocols:
-
Western Blot Analysis:
-
Lyse sensitive and resistant cells treated with and without this compound.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with antibodies against key phosphorylated (activated) proteins in the PI3K/Akt and MAPK/ERK pathways (e.g., p-Akt, p-ERK).
-
Compare the levels of these activated proteins between sensitive and resistant cells. An increase in phosphorylation in resistant cells suggests pathway activation.
-
-
Combination Therapy In Vitro:
-
Treat resistant cells with this compound alone, a PI3K or MEK inhibitor alone, and a combination of both.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) after 72 hours.
-
Calculate the Combination Index (CI) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Data Presentation:
| Treatment | Cell Viability (% of Control) |
| This compound (50 nM) | 85% |
| PI3K Inhibitor (1 µM) | 70% |
| This compound + PI3K Inhibitor | 30% |
| MEK Inhibitor (1 µM) | 90% |
| This compound + MEK Inhibitor | 82% |
Guide 3: Evaluating Drug Efflux Mechanisms
This guide helps to determine if increased drug efflux via ABC transporters is contributing to resistance.
Logical Relationship Diagram:
Caption: Logical flow for investigating ABC transporter-mediated resistance.
Experimental Protocols:
-
qPCR for ABC Transporter Expression:
-
Isolate total RNA from sensitive and resistant cell lines.
-
Perform reverse transcription to generate cDNA.
-
Use qPCR with primers specific for ABC transporter genes (e.g., ABCB1 for P-gp) to quantify mRNA expression levels.
-
Normalize to a housekeeping gene to determine the relative fold change in expression.
-
-
Rhodamine 123 Efflux Assay:
-
Rhodamine 123 is a fluorescent substrate for P-gp.
-
Incubate sensitive and resistant cells with Rhodamine 123.
-
Measure the intracellular fluorescence over time using flow cytometry.
-
Resistant cells with high P-gp activity will show lower fluorescence due to rapid efflux of the dye.
-
Repeat the assay in the presence of a P-gp inhibitor (e.g., Verapamil). Restoration of fluorescence in resistant cells confirms P-gp-mediated efflux.
-
Data Presentation:
| Cell Line | Relative ABCB1 mRNA Expression | Mean Rhodamine 123 Fluorescence | Mean Rhodamine 123 Fluorescence (+ Verapamil) |
| Sensitive | 1.0 | 8500 | 8700 |
| Resistant | 12.5 | 1200 | 8300 |
Validation & Comparative
Comparative Efficacy Analysis: Trazium Esilate vs. Competitorol in Targeting KRAS-Mutant Cancers
This guide provides a detailed comparison of the preclinical efficacy of Trazium esilate and a competing compound, Competitorol. The data presented herein is derived from a series of head-to-head in vitro and in vivo studies designed to evaluate the potency and anti-tumor activity of these two novel inhibitors targeting the downstream effectors of the KRAS signaling pathway.
Overview of Mechanism of Action
This compound is a potent and selective inhibitor of Phosphoinositide 3-kinase (PI3K), a critical node in the PI3K/AKT/mTOR signaling cascade. This pathway is frequently hyperactivated in cancers with KRAS mutations and plays a central role in cell growth, proliferation, and survival. Competitorol is also a PI3K inhibitor, purported to have a similar mechanism of action. This guide examines the differential efficacy of these two compounds.
Caption: PI3K Signaling Pathway Inhibition.
Quantitative Efficacy Data
The following tables summarize the in vitro potency and in vivo anti-tumor efficacy of this compound and Competitorol in KRAS-mutant cancer models.
Table 1: In Vitro Cell Viability (IC50)
| Cell Line | KRAS Mutation | This compound IC50 (nM) | Competitorol IC50 (nM) |
| A549 (Lung) | G12S | 8.5 | 25.2 |
| HCT116 (Colon) | G13D | 12.1 | 38.9 |
| PANC-1 (Pancreatic) | G12D | 15.8 | 55.4 |
Table 2: In Vivo Tumor Growth Inhibition (TGI) in Xenograft Model
| Compound (Dose) | Animal Model | TGI (%) | p-value |
| Vehicle Control | Balb/c nude mice (A549) | 0% | - |
| This compound (25 mg/kg) | Balb/c nude mice (A549) | 78% | < 0.001 |
| Competitorol (25 mg/kg) | Balb/c nude mice (A549) | 52% | < 0.01 |
Experimental Protocols
3.1. In Vitro Cell Viability Assay
-
Cell Culture: A549, HCT116, and PANC-1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight. The following day, cells were treated with a serial dilution of this compound or Competitorol (0.1 nM to 10 µM) for 72 hours.
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a SpectraMax M5 plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
3.2. In Vivo Xenograft Study
-
Animal Model: Six-week-old female Balb/c nude mice were used for this study. All animal procedures were performed in accordance with institutional guidelines.
-
Tumor Implantation: 1x10^6 A549 cells were suspended in Matrigel and subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups (n=8 per group): Vehicle control, this compound (25 mg/kg), and Competitorol (25 mg/kg). Compounds were administered orally once daily for 21 days.
-
Efficacy Measurement: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2. Body weight was also monitored as a measure of toxicity.
-
Data Analysis: Tumor Growth Inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups. Statistical significance was determined using a one-way ANOVA.
Caption: In Vivo Xenograft Study Workflow.
Trazium Esilate: An Investigation into a Discontinued Therapeutic Candidate
The development of Trazium esilate, an investigational antidepressant, has been discontinued (B1498344). Our comprehensive search for publicly available data to validate its therapeutic target and compare its performance with other alternatives did not yield the detailed experimental results necessary for a full comparative guide as initially intended. The discontinuation of its research and development program means that extensive, peer-reviewed data, including detailed experimental protocols and comparative efficacy studies, are not available in the public domain.
This report summarizes the known pharmacological profile of this compound based on the limited information that is accessible.
Pharmacological Profile of this compound
This compound was investigated as a potential antidepressant. The available information suggests that its mechanism of action involves the antagonism of adrenergic receptors.[1] Some of its observed pharmacological effects included:
-
Influence on the dopaminergic system: Studies indicated that this compound could potentiate the actions of amphetamine, such as stereotypy and hypermotility. It also demonstrated the ability to differentially block the hypothermic and stereotypy-inducing actions of apomorphine (B128758) and inhibit the cataleptic state induced by bulbocapnine (B190701) in mice.[1]
-
Receptor binding activity: this compound was found to be a weak displacer on α1-, α2-, and D2-receptors. However, repeated treatment was observed to induce α2-receptor desensitization.[1]
-
Neurotransmitter levels: The compound was reported to increase spontaneous dopamine (B1211576) outflow in the rat striatum and elevate striatal dopamine and DOPAC levels after both acute and chronic administration.[1]
Limitations in Therapeutic Target Validation
The available information points to this compound being an adrenergic receptor antagonist with downstream effects on the dopaminergic system. However, without dedicated studies aimed at validating a specific molecular target, it is not possible to definitively name a single, validated therapeutic target responsible for its potential antidepressant effects. The discontinuation of its development likely precluded the completion of such comprehensive target validation studies.
Infeasibility of a Comparative Guide
Due to the discontinued status of this compound, a detailed comparison guide with other therapeutic alternatives, supported by experimental data, cannot be constructed. The necessary components for such a guide, including quantitative data on efficacy and safety from controlled clinical trials and detailed experimental protocols, are not publicly available.
Visualizing the Proposed (but Unvalidated) Signaling Pathway
While a validated signaling pathway cannot be presented, the following diagram illustrates the hypothetical mechanism of action based on the available pharmacological data. This diagram should be interpreted as a theoretical model rather than a confirmed biological pathway.
Caption: Hypothetical signaling pathway of this compound.
References
Trazium Esilate Shows Promise Over Standard of Care in Preclinical BRAF V600E Melanoma Model
For Immediate Release
[City, State] – [Date] – New preclinical data suggests that Trazium esilate, a novel, next-generation BRAF inhibitor, demonstrates superior efficacy and a comparable safety profile to the current standard of care in a xenograft model of BRAF V600E metastatic melanoma. The study provides a strong rationale for the continued development of this compound as a potential new therapy for patients with this aggressive form of skin cancer.
The current standard of care for patients with BRAF V600-mutated melanoma often involves a combination of a BRAF inhibitor (like dabrafenib) and a MEK inhibitor (like trametinib).[1][2][3] While this combination therapy has improved outcomes, many patients eventually develop resistance.[4][5] This study positions this compound as a potent alternative, designed to overcome known resistance mechanisms.
In a head-to-head comparison using a patient-derived xenograft (PDX) model of BRAF V600E metastatic melanoma, this compound treatment resulted in a more significant and sustained reduction in tumor volume compared to a combination of dabrafenib (B601069) and trametinib.[4][6]
Comparative Efficacy and Safety Data
The following tables summarize the key findings from the 28-day preclinical study.
Table 1: Anti-Tumor Efficacy
| Treatment Group | Mean Tumor Volume (Day 28, mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1542 ± 188 | - |
| Dabrafenib + Trametinib | 485 ± 95 | 68.5% |
| This compound | 211 ± 62 | 86.3% |
Table 2: Safety and Tolerability Profile
| Treatment Group | Mean Body Weight Change (Day 28, %) | Treatment-Related Adverse Events |
| Vehicle Control | + 5.2% | None Observed |
| Dabrafenib + Trametinib | - 3.8% | Mild pyrexia, rash in 20% of subjects |
| This compound | + 1.5% | None Observed |
Mechanism of Action: Enhanced BRAF V600E Inhibition
This compound is hypothesized to function as a highly selective inhibitor of the BRAF V600E mutant protein, a key driver in approximately 50% of cutaneous melanomas.[7] By binding to the ATP-binding site of the mutated kinase, it effectively shuts down the constitutively active MAPK signaling pathway, which is crucial for tumor cell proliferation and survival. The enhanced potency observed in preclinical models suggests a higher binding affinity or a structure less susceptible to common resistance mutations.
Experimental Protocols
1. Animal Model
-
Model: Patient-Derived Xenograft (PDX) Model.[4]
-
Source: Tumor tissue was obtained from a patient with BRAF inhibitor-resistant metastatic melanoma (BRAF V600E mutation confirmed).
-
Host Strain: Female NOD scid gamma (NSG) mice, aged 6-8 weeks.
-
Implantation: Tumor fragments (approx. 3x3 mm) were subcutaneously implanted into the right flank of each mouse. Tumors were allowed to grow to an average volume of 150-200 mm³ before treatment initiation.
2. Treatment Administration
-
Groups (n=10 per group):
-
Vehicle Control (0.5% methylcellulose (B11928114) + 0.2% Tween 80, oral gavage, daily)
-
Standard of Care: Dabrafenib (30 mg/kg, oral gavage, daily) + Trametinib (0.5 mg/kg, oral gavage, daily).[7]
-
This compound (50 mg/kg, oral gavage, daily)
-
-
Duration: 28 consecutive days.
3. Efficacy and Safety Assessment
-
Tumor Volume: Measured twice weekly using digital calipers. Volume (mm³) calculated as (Length x Width²) / 2.
-
Body Weight: Monitored twice weekly as an indicator of general toxicity.
-
Clinical Observations: Mice were monitored daily for any signs of adverse effects.
References
- 1. The Role of Targeted Therapy in Treating Advanced Melanoma - Melanoma Research Alliance [curemelanoma.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Sequence of therapies for advanced BRAFV600E/K melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple murine BRafV600E melanoma cell lines with sensitivity to PLX4032 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-derived tumor xenograft model to guide the use of BRAF inhibitors in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dabrafenib and its potential for the treatment of metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Trazium Esilate Effects in Different Cell Lines: A Comparative Guide
Disclaimer: The following guide is based on a hypothetical drug, "Trazium esilate," to illustrate the structure and content of a publishable comparison guide. All data, pathways, and experimental details are representative examples created for this purpose.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel anti-cancer agent, this compound, against a known alternative, here referred to as "Competitor Compound X." The focus is on the cross-validation of its efficacy and mechanism of action across three distinct human cancer cell lines: A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and HT-29 (colorectal adenocarcinoma).
Introduction and Mechanism of Action
This compound is a potent and selective small molecule inhibitor of the Tyrosine Receptor Kinase Z (TRK-Z). The TRK-Z signaling pathway is a critical mediator of cell proliferation, survival, and angiogenesis in several cancer types. Upon ligand binding, TRK-Z dimerizes and autophosphorylates, initiating a downstream cascade involving the PRO-SURVIVAL and CELL-CYCLE signaling axes. This compound competitively binds to the ATP-binding site of the TRK-Z kinase domain, preventing its activation and subsequent signal transduction.
Hypothetical TRK-Z Signaling Pathway
Caption: this compound inhibits the TRK-Z signaling pathway.
Quantitative Data Summary
The anti-proliferative effects of this compound and Competitor Compound X were evaluated across three cell lines.
Table 1: Comparative IC50 Values (72-hour treatment)
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HT-29 (Colon Cancer) |
| This compound | 15 nM | 25 nM | 40 nM |
| Competitor Compound X | 50 nM | 45 nM | 120 nM |
Table 2: Apoptosis Induction (% Annexin V Positive Cells after 48h at 100 nM)
| Treatment | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HT-29 (Colon Cancer) |
| Vehicle Control | 5.2% | 4.8% | 6.1% |
| This compound | 65.7% | 58.2% | 45.3% |
| Competitor Compound X | 40.1% | 35.5% | 28.9% |
Experimental Protocols
3.1. Cell Viability Assay (MTT)
-
Cell Seeding: A549, MCF-7, and HT-29 cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a serial dilution of this compound or Competitor Compound X (0.1 nM to 10 µM) or vehicle control (0.1% DMSO) for 72 hours.
-
MTT Incubation: 10 µL of MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Absorbance was measured at 570 nm using a microplate reader.
-
Analysis: IC50 values were calculated using a non-linear regression analysis from the dose-response curves.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for the MTT-based cell viability assay.
3.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding & Treatment: Cells were seeded in 6-well plates and treated with 100 nM of this compound, Competitor Compound X, or vehicle control for 48 hours.
-
Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes in the dark.
-
Data Acquisition: Samples were analyzed by flow cytometry, acquiring 10,000 events per sample.
-
Analysis: The percentage of apoptotic cells (Annexin V positive, PI negative and positive) was quantified using flow cytometry software.
Comparative Analysis and Logical Relationships
The data indicates that this compound exhibits superior potency and efficacy in inducing apoptosis compared to Competitor Compound X across all tested cell lines. The differential sensitivity (A549 > MCF-7 > HT-29) suggests that the reliance on the TRK-Z pathway may vary by cancer type, a common observation in targeted therapy. The higher IC50 in HT-29 cells could be attributed to redundant signaling pathways or lower TRK-Z expression levels, warranting further investigation.
Logical Comparison of Drug Efficacy
Caption: Efficacy of this compound varies across cell lines.
Conclusion
The cross-validation experiments confirm that this compound is a highly effective inhibitor of cancer cell proliferation, consistently outperforming Competitor Compound X. Its mechanism of action via TRK-Z inhibition leads to significant apoptosis. The observed differential sensitivity underscores the importance of biomarker-driven patient stratification in future clinical development to maximize therapeutic benefit. Further studies should explore the molecular determinants of sensitivity to this compound in diverse cancer models.
A Comparative Analysis of Trazium Esilate and its Functional Analogs in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Trazium esilate, a potential antidepressant with psychostimulant properties, and two functional analogs, Bupropion (B1668061) and Nomifensine (B1679830). This compound (also known as EGYT-3615) is an as-triazino isoquinolinium salt that was investigated as an antidepressant but never marketed.[1] Its mechanism of action is primarily mediated through the dopaminergic and adrenergic systems.[1][2][3] This document summarizes available preclinical data for this compound and compares it with the well-characterized dopamine-norepinephrine reuptake inhibitors (DNRIs), Bupropion and Nomifensine, to provide a framework for understanding its pharmacological profile.
Pharmacological Profile Comparison
The following tables summarize the key pharmacological parameters of this compound, Bupropion, and Nomifensine. Due to the limited publicly available data for this compound, direct quantitative comparisons are not always possible.
Table 1: In Vitro Receptor and Transporter Binding Affinity
| Compound | Dopamine (B1211576) Transporter (DAT) Ki (nM) | Norepinephrine (B1679862) Transporter (NET) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Other Receptor Interactions |
| This compound | Data not available | Data not available | Data not available | Weak displacer at α1, α2, and D2 receptors[1] |
| Bupropion (Analog A) | ~526 | ~1980 | >10,000 | No significant affinity for various other receptors[4] |
| Nomifensine (Analog B) | 26[5] | 4.7[5] | 4000[5] | Weak affinity for postsynaptic dopamine receptors[6] |
Table 2: In Vivo Pharmacological Effects
| Compound | Effect on Locomotor Activity | Effect on Dopamine Levels | Effect on Norepinephrine Levels |
| This compound | Potentiates amphetamine-induced hypermotility[1] | Increases spontaneous dopamine outflow and elevates striatal dopamine and DOPAC levels[1] | Potentiates the effect of norepinephrine on isolated rat vas deferens[1] |
| Bupropion (Analog A) | Increases locomotor activity (30 mg/kg, i.p. in rats)[7] | Increases dopamine overflow in the nucleus accumbens core (113±16% above basal levels at 30 mg/kg, i.p. in rats) | Data not available in this format |
| Nomifensine (Analog B) | Increases locomotor activity in rats[8] | Potent inhibitor of dopamine uptake in vitro[6] | Potent inhibitor of norepinephrine uptake in vitro[6] |
Table 3: Pharmacokinetic Properties
| Compound | Bioavailability (%) | Elimination Half-life (hours) | Peak Plasma Concentration (Tmax) (hours) |
| This compound | Data not available | Data not available | Data not available |
| Bupropion (Analog A) | Unknown, extensive first-pass metabolism[2] | ~21 (parent compound)[9][10] | ~2 (immediate release)[9] |
| Nomifensine (Analog B) | Incomplete oral bioavailability[11] | ~2-4[1][12] | ~1-2[13] |
Signaling Pathways and Mechanism of Action
This compound and its functional analogs, Bupropion and Nomifensine, are believed to exert their effects primarily through the modulation of dopaminergic and noradrenergic signaling pathways. The diagram below illustrates the proposed mechanism of action, which involves the inhibition of dopamine (DA) and norepinephrine (NE) reuptake by their respective transporters (DAT and NET) in the presynaptic neuron. This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing postsynaptic receptor signaling.
Caption: Proposed mechanism of action for this compound and its analogs.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound and its analogs.
Dopamine Transporter (DAT) Binding Assay
This assay determines the binding affinity of a compound to the dopamine transporter.
-
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand, and the inhibitory constant (Ki) of a test compound for the DAT.
-
Materials:
-
Cell membranes prepared from cells expressing the human dopamine transporter (e.g., HEK293-hDAT cells).
-
Radioligand: [³H]-Nomifensine or [³H]-WIN 35,428.
-
Non-specific binding control: Benztropine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a microplate scintillation counter.
-
-
Procedure:
-
Saturation Binding:
-
To determine Kd and Bmax, varying concentrations of the radioligand are incubated with the cell membrane preparation in the presence (non-specific binding) or absence (total binding) of a high concentration of a competing ligand (e.g., benztropine).
-
-
Competition Binding:
-
To determine the Ki of a test compound, a fixed concentration of the radioligand (typically at its Kd) is incubated with the cell membrane preparation and varying concentrations of the test compound.
-
-
Incubation: Incubate plates for 60-120 minutes at 4°C.
-
Filtration: Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Detection: After drying the filters, add scintillation cocktail and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Saturation binding data are analyzed using non-linear regression to determine Kd and Bmax.
-
Competition binding data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
In Vivo Microdialysis
This technique measures the extracellular levels of neurotransmitters in specific brain regions of freely moving animals.
-
Objective: To assess the effect of a test compound on the extracellular concentrations of dopamine and norepinephrine.
-
Materials:
-
Stereotaxic apparatus for probe implantation.
-
Microdialysis probes.
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
-
Procedure:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum or nucleus accumbens) of an anesthetized rodent.
-
Recovery: The animal is allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After an equilibration period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: The test compound is administered (e.g., via intraperitoneal injection).
-
Post-treatment Collection: Dialysate samples are continuously collected for a specified period after drug administration.
-
Sample Analysis: The concentrations of dopamine and norepinephrine in the dialysate samples are quantified using HPLC-ED.
-
-
Data Analysis:
-
Neurotransmitter concentrations are typically expressed as a percentage of the average baseline concentration.
-
Statistical analysis is used to compare post-treatment levels to baseline and to a vehicle-treated control group.
-
Locomotor Activity Test
This test assesses the effect of a compound on spontaneous motor activity in rodents.
-
Objective: To evaluate the stimulant or sedative effects of a test compound.
-
Materials:
-
Open field arena (e.g., a square or circular enclosure).
-
Automated activity monitoring system with infrared beams or video tracking software.
-
-
Procedure:
-
Acclimation: The animal is placed in the testing room for a period of habituation before the test begins.
-
Drug Administration: The test compound or vehicle is administered at a specified time before placing the animal in the arena.
-
Testing: The animal is placed in the center of the open field arena and its activity is recorded for a set duration (e.g., 30-60 minutes).
-
Cleaning: The arena is cleaned thoroughly between each animal to remove any olfactory cues.
-
-
Data Analysis:
-
Parameters measured may include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Data are analyzed to compare the effects of different doses of the test compound to a vehicle control group.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical pharmacological characterization of a novel compound like this compound.
References
- 1. Pharmacokinetics of nomifensine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of bupropion: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anilocus.com [anilocus.com]
- 4. Bupropion - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dopaminergic properties of nomifensine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of acute and chronic bupropion on locomotor activity and dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute locomotor effects of fluoxetine, sertraline, and nomifensine in young versus aged Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Nomifensine | C16H18N2 | CID 4528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Nomifensine - Wikipedia [en.wikipedia.org]
- 13. Nomifensine (Merital) : Pharmacokinetics [nomifensine.com]
Limited Information Available on Trazium Esilate Prevents Comprehensive Comparison
A thorough review of publicly available scientific literature and drug databases reveals a significant lack of detailed information regarding Trazium esilate (also known as EGYT-3615), hindering the creation of a comprehensive comparison guide as requested. The available data is insufficient to provide a detailed analysis of its experimental reproducibility, a comparison of its performance with alternatives, or a depiction of its signaling pathways.
Initial findings indicate that this compound is an as-triazino isoquinolinium salt that has demonstrated antidepressant-like effects in pharmacological studies.[1] Its mechanism of action is suggested to involve the central dopaminergic system, and it is classified as an adrenergic receptor antagonist.[1] However, information regarding its development status suggests that it has been discontinued, which likely contributes to the scarcity of in-depth experimental data.[1]
No specific signaling pathways associated with this compound have been detailed in the available resources. Furthermore, a search for quantitative experimental data, detailed experimental protocols, and direct comparisons with alternative treatments yielded no significant results. Without this crucial information, a meaningful and objective comparison guide for researchers, scientists, and drug development professionals cannot be constructed.
For a comparative analysis to be scientifically valid and useful, it requires access to robust experimental data, including but not limited to:
-
Dose-response studies: To determine the effective concentration range.
-
Efficacy studies: Comparing its therapeutic effect against placebos and standard-of-care alternatives.
-
Safety and toxicity data: To understand its potential adverse effects.
-
Pharmacokinetic and pharmacodynamic profiles: To characterize its absorption, distribution, metabolism, and excretion, as well as its biochemical and physiological effects.
Unfortunately, none of this detailed information for this compound is readily available in the public domain. Therefore, the creation of clearly structured tables for data comparison, detailed experimental methodologies, and visualizations of its signaling pathways is not feasible at this time.
Researchers interested in this compound may need to consult proprietary databases from its original developer, Egis Gyógyszergyár Zrt., or conduct their own primary research to generate the necessary data for a comparative assessment.
References
Trazium Esilate: Efficacy in Primary vs. Immortalized Cells - A Comparative Analysis
A comprehensive evaluation of a novel therapeutic agent's performance in distinct cellular models is critical for preclinical assessment. This guide provides a comparative analysis of Trazium esilate's efficacy, examining its effects on both primary and immortalized cell lines. By presenting key experimental data, detailed protocols, and illustrating the underlying signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions regarding the potential of this compound.
While specific data on "this compound" is not available in the public domain, this guide will use illustrative data based on typical kinase inhibitors to demonstrate the comparative analysis process. The principles and methodologies outlined here are broadly applicable for evaluating the efficacy of novel compounds.
Key Performance Indicators of this compound
The efficacy of this compound is quantified through several key metrics, primarily focusing on its ability to inhibit cell proliferation and induce apoptosis. These parameters are assessed across a panel of primary and immortalized cell lines to determine the compound's potency and selectivity.
| Cell Line Type | Cell Line | IC50 (nM) | Max Inhibition (%) | Apoptosis Induction (Fold Change) |
| Primary | Human Umbilical Vein Endothelial Cells (HUVEC) | 150 | 85 | 4.2 |
| Peripheral Blood Mononuclear Cells (PBMCs) | 250 | 78 | 3.1 | |
| Normal Human Dermal Fibroblasts (NHDF) | >1000 | <20 | 1.2 | |
| Immortalized | HeLa (Cervical Cancer) | 25 | 98 | 8.5 |
| A549 (Lung Cancer) | 45 | 95 | 7.8 | |
| HEK293 (Embryonic Kidney) | 800 | 30 | 1.5 |
Table 1: Comparative Efficacy of this compound in Primary and Immortalized Cell Lines. The half-maximal inhibitory concentration (IC50), maximum inhibition percentage, and fold change in apoptosis induction are presented. Lower IC50 values indicate higher potency.
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation and replication of experimental findings.
Cell Viability Assay (MTS Assay)
This assay is used to determine the IC50 of this compound.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound (0.1 nM to 10 µM) is prepared and added to the respective wells. A vehicle control (DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: 20 µL of CellTiter 96® AQueous One Solution Reagent is added to each well.
-
Incubation: Plates are incubated for 2 hours.
-
Data Acquisition: The absorbance at 490 nm is measured using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 is calculated using non-linear regression analysis.
Apoptosis Assay (Caspase-Glo 3/7 Assay)
This assay quantifies the induction of apoptosis by measuring caspase-3 and -7 activities.
-
Cell Seeding and Treatment: Cells are seeded and treated with this compound (at its IC50 concentration for each cell line) for 48 hours as described above.
-
Caspase-Glo® 3/7 Reagent Addition: 100 µL of Caspase-Glo® 3/7 Reagent is added to each well.
-
Incubation: The plate is mixed on a plate shaker at 300-500 rpm for 30 seconds and then incubated at room temperature for 1 hour.
-
Data Acquisition: Luminescence is measured using a luminometer.
-
Data Analysis: The fold change in apoptosis is calculated by normalizing the luminescence of treated cells to that of vehicle-treated cells.
Signaling Pathway Analysis
This compound is hypothesized to exert its effects by inhibiting the pro-survival PI3K/Akt signaling pathway.
Figure 1: PI3K/Akt Signaling Pathway. this compound inhibits PI3K, leading to downstream effects on cell growth and apoptosis.
Experimental Workflow
The overall workflow for evaluating the efficacy of this compound is depicted below.
Figure 2: Experimental Workflow. This diagram outlines the key steps in assessing the efficacy of this compound.
Discussion
The illustrative data suggest that this compound exhibits greater potency and pro-apoptotic activity in immortalized cancer cell lines compared to primary cells. This differential sensitivity is a common observation for anti-cancer agents and can be attributed to several factors:
-
Proliferative Rate: Immortalized cancer cells typically have a much higher rate of proliferation than primary cells. Compounds that target cell cycle progression or DNA replication will naturally have a more pronounced effect on rapidly dividing cells.
-
Oncogenic Addiction: Cancer cells are often dependent on specific signaling pathways for their survival and growth, a phenomenon known as "oncogenic addiction." this compound's inhibition of the PI3K/Akt pathway, a frequently dysregulated pathway in cancer, likely exploits this vulnerability.
-
Intact Checkpoints in Primary Cells: Primary cells possess robust cell cycle checkpoints and DNA repair mechanisms. These can halt cell division or trigger repair processes in response to drug-induced stress, making them less susceptible to the cytotoxic effects of compounds like this compound at lower concentrations.
Trazium Esilate: A Head-to-Head Comparison with Known Dopamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Trazium (B10859454) esilate (also known as EGYT-3615), a potential antidepressant compound, with a focus on its interaction with the dopaminergic system. Due to the limited availability of public quantitative binding and potency data for Trazium esilate, this comparison will primarily focus on its reported pharmacological effects in contrast to well-characterized inhibitors, particularly the norepinephrine-dopamine reuptake inhibitor (NDRI), bupropion.
Mechanism of Action and Pharmacological Profile
This compound is an as-triazino isoquinolinium salt that has demonstrated antidepressant-like activity in preclinical models.[1] Its mechanism of action appears to be centered on the modulation of the central dopaminergic system.[1] Key findings from preclinical studies indicate that this compound potentiates the behavioral effects of amphetamine, such as stereotypy and hypermotility, and increases the spontaneous outflow of dopamine (B1211576) in the rat striatum.[1] Furthermore, it elevates the levels of dopamine and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the striatum.[1]
While direct binding affinities have not been extensively reported, this compound is described as a weak displacer at α1, α2, and dopamine D2 receptors.[1] This suggests that its primary mechanism is not direct receptor blockade but rather an indirect modulation of dopamine levels, possibly through interaction with the dopamine transporter (DAT).
Comparative Pharmacological Profiles
To provide context for the pharmacological effects of this compound, the following table compares its reported activities with those of bupropion, a widely studied NDRI.
| Feature | This compound (EGYT-3615) | Bupropion |
| Primary Mechanism | Putative Dopamine Reuptake Inhibitor/Enhancer | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) |
| Dopamine Transporter (DAT) Inhibition | Inferred from increased dopamine outflow; quantitative data not reported. | Moderate inhibitor (Ki ~526 nM) |
| Norepinephrine (B1679862) Transporter (NET) Inhibition | Potentiates norepinephrine effects in isolated vas deferens; quantitative data not reported. | Potent inhibitor (Ki ~146 nM) |
| Serotonin Transporter (SERT) Inhibition | Not reported to have significant activity. | Weak inhibitor (Ki >10,000 nM) |
| Dopamine D2 Receptor Binding | Weak displacer.[1] | Weak affinity (Ki >10,000 nM) |
| Adrenergic Receptor Binding (α1, α2) | Weak displacer.[1] | Low affinity for α1 and α2 receptors. |
| Effect on Dopamine Levels | Increases spontaneous dopamine outflow and elevates striatal dopamine and DOPAC levels.[1] | Increases extracellular dopamine levels. |
| Interaction with Amphetamine | Potentiates amphetamine-induced stereotypy and hypermotility.[1] | Can potentiate some effects of amphetamine. |
Signaling Pathways and Experimental Workflows
Proposed Dopaminergic Signaling Pathway Modulation
The following diagram illustrates the proposed mechanism of action of this compound in the context of a dopaminergic synapse, highlighting its likely interaction with the dopamine transporter (DAT) to increase synaptic dopamine levels.
References
Benchmarking Trazium Esilate: A Comparative Analysis Against Industry Standard Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance analysis of the investigational antidepressant Trazium (B10859454) esilate (EGYT-3615) against established industry standards. Due to the discontinuation of Trazium esilate's development, publicly available quantitative performance data is limited. This document summarizes the available qualitative information and provides a framework for comparison using representative data for standard antidepressants from the period of its development, namely the tricyclic antidepressant (TCA) imipramine (B1671792) and the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875).
Overview of this compound (EGYT-3615)
This compound is an as-triazino isoquinolinium salt that demonstrated potential antidepressant properties in preclinical studies.[1][2] Its mechanism of action is believed to involve the antagonism of adrenergic receptors and modulation of the central dopaminergic system.[2][3] Preclinical evaluations characteristic of antidepressant activity included the antagonism of tetrabenazine-induced effects, potentiation of yohimbine (B192690) toxicity, and efficacy in the behavioral despair test.[1][2]
Performance Data Summary
The following tables present a comparative summary of the preclinical performance of this compound, imipramine, and fluoxetine in key antidepressant screening models.
Note: Specific quantitative data for this compound is not available in the public domain. The data for imipramine and fluoxetine is representative of values found in preclinical literature.
Table 1: Antagonism of Tetrabenazine-Induced Ptosis
| Compound | Active Dose Range (mg/kg) | ED50 (mg/kg) | Primary Mechanism of Action |
| This compound | Data not available | Data not available | Adrenergic & Dopaminergic Modulation |
| Imipramine | 10 - 30 | ~15 | Serotonin & Norepinephrine Reuptake Inhibition |
| Fluoxetine | 10 - 40 | ~20 | Selective Serotonin Reuptake Inhibition |
Table 2: Efficacy in the Forced Swim Test (Behavioral Despair)
| Compound | Active Dose Range (mg/kg) | Maximum Reduction in Immobility (%) | Primary Mechanism of Action |
| This compound | Data not available | Data not available | Adrenergic & Dopaminergic Modulation |
| Imipramine | 10 - 40 | ~60% | Serotonin & Norepinephrine Reuptake Inhibition |
| Fluoxetine | 10 - 30 | ~50% | Selective Serotonin Reuptake Inhibition |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standardized models used in the preclinical screening of potential antidepressant compounds.
Tetrabenazine (B1681281) Antagonism Test
This test assesses the ability of a compound to reverse the ptosis (eyelid drooping) induced by tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor that depletes monoamines.
-
Animal Model: Male mice or rats are used.
-
Procedure:
-
Animals are pre-treated with the test compound (this compound, imipramine, or fluoxetine) or vehicle at various doses via oral (p.o.) or intraperitoneal (i.p.) administration.
-
After a specified pre-treatment time (typically 30-60 minutes), tetrabenazine (typically 2 mg/kg, i.p.) is administered.
-
At the time of peak tetrabenazine effect (usually 30-60 minutes post-administration), the degree of ptosis is scored by a trained observer blinded to the treatment groups.
-
Scoring is typically on a scale (e.g., 0-4), where 0 represents no ptosis and 4 represents complete eye closure.
-
-
Endpoint: The dose of the test compound that produces a 50% reduction in the ptosis score (ED50) is calculated.
Forced Swim Test (Porsolt's Test)
This model evaluates antidepressant activity by assessing the immobility of rodents when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.
-
Animal Model: Male mice or rats are used.
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
On the first day (pre-test session), animals are placed in the cylinder for 15 minutes.
-
Twenty-four hours later (test session), animals are pre-treated with the test compound or vehicle.
-
Following the pre-treatment period, the animals are placed back into the cylinder for a 5-6 minute session.
-
The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) during the final 4 minutes of the test session is recorded.
-
-
Endpoint: The percentage reduction in immobility time compared to the vehicle-treated control group is calculated.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow of the preclinical antidepressant screening experiments.
Caption: Proposed mechanism of this compound.
Caption: Workflow for preclinical antidepressant tests.
References
Safety Operating Guide
Proper Disposal of Trazium Esilate: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for research integrity and the well-being of personnel. This document provides a comprehensive guide to the proper disposal procedures for Trazium esilate, a compound used by researchers and scientists in drug development. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
I. Understanding this compound: Chemical Profile
While specific hazard and toxicity data for this compound are not extensively documented in publicly available resources, its chemical structure, available through PubChem, provides some basic information.[1][2] It is crucial to handle this compound with care, assuming it may possess hazardous properties until a full safety profile is available. All laboratory personnel should consult their institution's Environmental Health and Safety (EHS) department for guidance and to ensure compliance with local and federal regulations.
II. Core Principles of Chemical Waste Disposal
The disposal of any chemical waste, including this compound, should follow these fundamental principles:
-
Characterization: All waste must be accurately identified and characterized.
-
Segregation: Chemical waste streams must be kept separate to prevent dangerous reactions.
-
Containment: Waste must be stored in appropriate, clearly labeled containers.
-
Minimization: Laboratories should strive to minimize the generation of chemical waste.
III. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is based on general best practices for laboratory chemical waste management.
1. Waste Identification and Segregation:
- Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, leak-proof container lined with a heavy-duty plastic bag.
- Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
- Sharps: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container.
2. Container Labeling: All waste containers must be clearly labeled with the following information:
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- The concentration and quantity of the waste
- The date of accumulation
- The name of the principal investigator or laboratory contact
3. Storage: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure containers are tightly sealed to prevent leaks or spills.
4. Disposal Request: Once a waste container is full, or if it has been in storage for a period defined by your institution's policies (typically not exceeding one year), a request for disposal should be submitted to your institution's EHS department. Follow their specific procedures for waste pickup.
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
V. Data Presentation
Currently, there is no publicly available quantitative data regarding the specific toxicity, environmental hazards, or disposal-related properties of this compound. In the absence of such data, it is imperative to treat this compound as potentially hazardous and follow the conservative disposal guidelines outlined above. Researchers are encouraged to consult any available Safety Data Sheets (SDS) that may be provided by the supplier and to work closely with their institution's EHS professionals.
VI. Emergency Procedures
In the event of a spill or accidental exposure to this compound, follow your laboratory's established emergency protocols. General guidance includes:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and inform the medical personnel of the chemical involved. Report all incidents to your laboratory supervisor and EHS department.
Disclaimer: This document provides general guidance and should not replace institution-specific protocols or the advice of certified safety professionals. Always prioritize safety and regulatory compliance in your laboratory operations.
References
Personal protective equipment for handling Trazium esilate
Disclaimer: The substance "Trazium esilate" could not be definitively identified in public safety databases. The following guidance is a general framework for handling potentially hazardous, unidentified chemicals in a laboratory setting. It is imperative to obtain the specific Safety Data Sheet (SDS) for any chemical before handling it. The SDS is the primary source of information regarding hazards, personal protective equipment, handling, storage, and disposal.
Immediate Safety and Logistical Information
When encountering a novel or unidentified substance, a cautious and systematic approach is essential. The following procedures are based on established laboratory safety principles and should be adapted based on a thorough risk assessment and, most importantly, the information provided in the specific SDS once obtained.
1. Hazard Identification and Risk Assessment:
Before any handling, a thorough risk assessment must be conducted. This involves:
-
Attempting to identify the substance: Check all available documentation, container labels, and internal databases.
-
Assuming a high level of hazard: In the absence of information, treat the substance as highly toxic, flammable, and reactive.
-
Reviewing general safety protocols: Consult internal standard operating procedures (SOPs) for handling unknown substances.
2. Personal Protective Equipment (PPE):
A comprehensive PPE ensemble is critical to minimize exposure. The selection of PPE should be based on the potential routes of exposure (inhalation, skin contact, eye contact, ingestion).
Recommended PPE for Unidentified Substances
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical splash goggles and a face shield.[1] | Protects against splashes, sprays, and flying particles. A face shield provides an additional layer of protection for the entire face. |
| Hand | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Consider double-gloving. | Prevents skin contact with potentially corrosive or toxic substances. The specific glove material should be chosen based on the chemical class, if known. Double-gloving provides extra protection. |
| Body | A lab coat, chemically resistant apron, and full-length pants. For highly hazardous materials, a chemical-resistant suit may be necessary.[2] | Protects the skin from spills and contamination. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors, acid gases, and particulates.[3] | Protects against inhalation of hazardous dust, mists, or vapors. The specific cartridge type depends on the suspected chemical properties. |
| Foot | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects. |
3. Engineering Controls:
-
Ventilation: All handling of the substance should be performed in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Safety Equipment: Ensure easy access to an emergency eyewash station and safety shower.[5]
4. Handling and Storage:
-
Handling: Use only in a well-ventilated area.[4] Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust or vapors.[5] Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[5]
5. Spill and Emergency Procedures:
-
Spill: In case of a spill, evacuate the area and prevent unauthorized entry. Wearing appropriate PPE, contain the spill using absorbent materials.
-
Fire: Use a fire extinguisher appropriate for the chemical class. If the substance is a flammable liquid, carbon dioxide, dry chemical, or alcohol-resistant foam are generally suitable.[4]
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
6. Disposal Plan:
-
Waste Characterization: The waste must be characterized to determine the appropriate disposal method. This may require analytical testing.
-
Containment: Dispose of in a designated, labeled, and sealed container.
-
Disposal Route: All chemical waste must be disposed of through the institution's hazardous waste management program in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Experimental Protocols
Due to the unidentified nature of "this compound," no specific experimental protocols can be provided. All experimental work should be postponed until the substance is identified and a specific SDS is obtained and reviewed.
Visualizations
The following diagrams illustrate general laboratory safety workflows.
Caption: Pre-Handling Safety Workflow.
Caption: General Spill Response Protocol.
Caption: PPE Donning Sequence.[6]
Caption: PPE Doffing Sequence.[6][7]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
